JH-II-127
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEKBQXFNHWTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JH-II-127
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JH-II-127, a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information is compiled from preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development, particularly in the context of Parkinson's disease.
Executive Summary
This compound is an orally active, brain-permeable small molecule inhibitor targeting the kinase activity of LRRK2.[1] Activating mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), making its kinase domain a prime therapeutic target.[2][3] this compound effectively inhibits both wild-type LRRK2 and its pathogenic mutant forms, most notably the prevalent G2019S mutation, which enhances kinase activity.[2][4][5] Its mechanism of action centers on preventing the phosphorylation of LRRK2 itself and its downstream substrates, thereby modulating cellular pathways implicated in PD pathogenesis, such as autophagy, mitochondrial function, and neuroinflammation.[6][7] This document details the biochemical activity, cellular effects, and in vivo pharmacology of this compound, supported by quantitative data, experimental protocols, and pathway diagrams.
Core Mechanism of Action: LRRK2 Kinase Inhibition
The primary mechanism of action of this compound is the direct and potent inhibition of the LRRK2 kinase domain.[8] LRRK2 is a large, multidomain protein whose pathogenic mutations, particularly G2019S, R1441C/G/H, Y1699C, and I2020T, are linked to an increase in its kinase activity.[4][9] This hyperactivity is considered a toxic gain-of-function that contributes to neuronal degeneration in Parkinson's disease.[6]
This compound, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine, binds to the ATP-binding site within the LRRK2 kinase domain.[2][4] This binding is stabilized by hydrogen bond interactions with hinge region residues Met1949 and Ala1950.[4] By occupying the ATP pocket, this compound prevents the transfer of phosphate to LRRK2 itself (autophosphorylation) and to its downstream substrates. A key readout of LRRK2 activity in cells is the phosphorylation of specific serine residues, including Ser910 and Ser935.[4][8] this compound potently inhibits the phosphorylation of these sites, providing a reliable measure of its target engagement in both cellular and in vivo models.[2][4][10]
Furthermore, LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a well-established substrate.[6][7] Pathogenic LRRK2 mutations increase the phosphorylation of Rab proteins.[6][7] By inhibiting LRRK2, this compound is expected to decrease Rab phosphorylation, thereby influencing vesicular trafficking, a key cellular process regulated by Rab GTPases.
Some studies also suggest that LRRK2 inhibition can lead to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein itself, which may represent a secondary mechanism for reducing total LRRK2 activity.[6][7]
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. caymanchem.com [caymanchem.com]
JH-II-127 chemical structure and properties
An In-depth Technical Guide to JH-II-127: A Potent and Selective LRRK2 Inhibitor
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's disease (PD). Activating mutations in the LRRK2 gene, such as the common G2019S mutation, are the most frequent genetic cause of both familial and sporadic PD, leading to a two- to three-fold increase in its kinase activity.[1] This hyperactivity is believed to contribute to neuronal death signaling pathways. Consequently, the development of small molecule inhibitors that can modulate LRRK2 kinase activity represents a promising strategy for disease-modifying therapies.
This document provides a comprehensive technical overview of this compound, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine compound identified as a highly potent, selective, and brain-penetrant inhibitor of LRRK2.[1][2][3][4] It is a valuable tool for researchers studying the physiological and pathological roles of LRRK2 and a promising scaffold for the development of therapeutics for Parkinson's disease.
Chemical Structure and Properties
This compound is a synthetic small molecule with a pyrrolopyrimidine core. Its chemical identity and physical properties are summarized below.
| Property | Value |
| Chemical Name | [4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone[5] |
| CAS Number | 1700693-08-8[5][6][7] |
| Molecular Formula | C₁₉H₂₁ClN₆O₃[5][6] |
| Molecular Weight | 416.87 g/mol [5] |
| SMILES | O=C(N1CCOCC1)C2=CC(OC)=C(NC3=NC(NC)=C(C(Cl)=CN4)C4=N3)C=C2[7] |
| Purity | ≥98% (HPLC)[5] |
| Storage | Store at -20°C[5] |
Table 1: Physicochemical Properties of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[5] |
| DMF | 30 mg/mL[6] |
| Ethanol | 2 mg/mL[6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[6] |
Table 2: Solubility Data for this compound
Biological Activity and Selectivity
This compound is a potent inhibitor of LRRK2, demonstrating high affinity for both the wild-type (WT) enzyme and the pathologically relevant G2019S mutant. It is also orally bioavailable and brain penetrant, making it suitable for in vivo studies.[5][6]
| Target | IC₅₀ (nM) |
| LRRK2 (Wild-Type) | 6.6[5][6][7][8] |
| LRRK2 (G2019S Mutant) | 2.2[5][6][7][8] |
| LRRK2 (A2016T Mutant) | 47.7[5][6][7][8] |
| LRRK2 (G2019S + A2016T) | 3,080[6] |
Table 3: In Vitro Inhibitory Potency of this compound
In cellular contexts, this compound effectively suppresses LRRK2 activity. It substantially inhibits the phosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, at concentrations between 0.1 and 0.3 µM in various cell types, including HEK293 cells and human lymphoblastoid cells.[1][2][6][8] Furthermore, its selectivity is excellent, showing minimal activity when screened against a large panel of 138 other kinases.[5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of LRRK2.[1] By binding to the kinase domain, it blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The G2019S mutation, located in the kinase domain, enhances LRRK2's enzymatic activity. This compound potently inhibits this hyperactive mutant, thereby normalizing the downstream signaling cascade. This mechanism is critical for reversing the pathological effects associated with LRRK2 mutations in Parkinson's disease.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 5. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | LRRK2 | TargetMol [targetmol.com]
JH-II-127: A Technical Guide to a Potent and Brain-Penetrant LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic forms of the disease. In response to the need for potent and selective tools to probe LRRK2 biology and for potential therapeutic development, the pyrrolopyrimidine compound, JH-II-127, was discovered. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, a highly potent, selective, and orally bioavailable LRRK2 inhibitor with excellent brain penetrance. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for the scientific community.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Genetic studies have identified mutations in the LRRK2 gene, particularly the G2019S mutation, as a major contributor to PD pathogenesis.[1] This has spurred the development of LRRK2 kinase inhibitors as a promising therapeutic strategy. This compound, a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine, emerged from these efforts as a lead compound with desirable pharmacological properties.[1][2][3] This document details the discovery and preclinical development of this compound.
Discovery and Synthesis
This compound was identified through a focused medicinal chemistry effort to develop potent and selective LRRK2 inhibitors with the ability to cross the blood-brain barrier. The synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols section. The core of the molecule is a pyrrolopyrimidine scaffold, which has been optimized for potent and selective inhibition of LRRK2.[1]
Mechanism of Action
This compound is a potent inhibitor of LRRK2 kinase activity. It targets both wild-type LRRK2 and the pathogenic G2019S mutant.[1][2][3] The primary mechanism of action is the inhibition of LRRK2's ability to phosphorylate its downstream substrates. A key biomarker of LRRK2 activity in cells and tissues is the autophosphorylation of serine residues, particularly Ser910 and Ser935. This compound has been shown to substantially inhibit the phosphorylation of these sites in a dose-dependent manner.[1][2][3]
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is linked to neurodegeneration. One of the key downstream pathways affected by LRRK2 involves the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. By inhibiting LRRK2, this compound is predicted to modulate these downstream signaling events.
References
The Role of the LRRK2 G2019S Mutation in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, a glycine-to-serine substitution in the kinase domain, is the most prevalent of these mutations and is a key focus of research into the molecular mechanisms of neurodegeneration. This technical guide provides an in-depth overview of the core molecular and cellular consequences of the LRRK2 G2019S mutation, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for Parkinson's disease and related neurodegenerative disorders.
Molecular Profile of the LRRK2 G2019S Mutation
The LRRK2 protein is a large, multi-domain protein that includes a serine-threonine kinase domain and a GTPase domain. The G2019S mutation is located within the activation loop of the kinase domain and leads to a significant increase in its kinase activity.
Impact on Kinase and GTPase Activity
The primary biochemical consequence of the G2019S mutation is a gain-of-function in the kinase domain, leading to hyperphosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
| Parameter | Fold Increase (G2019S vs. Wild-Type LRRK2) | Experimental System | Reference |
| Autophosphorylation (in vitro) | ~2-5 fold | Transfected cell lines | [1] |
| Autophosphorylation (in vitro) | ~3-fold | In vitro kinase assay | [2] |
| Autophosphorylation (pSer1292) | ~6-fold | HEK293 cells | [3] |
| MBP Phosphorylation (in vitro) | ~2.4-fold | Transgenic mouse brain | [1] |
| GTP Hydrolysis Activity | ~2-fold increase | Purified GST-[Δ970] LRRK2G2019S | [4] |
Key Signaling Pathways in LRRK2 G2019S-Mediated Neurodegeneration
The pathogenic effects of the LRRK2 G2019S mutation are mediated through the dysregulation of several critical cellular pathways.
Rab GTPase Phosphorylation
A major downstream effect of increased LRRK2 G2019S kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.
Caption: LRRK2 G2019S-mediated phosphorylation of Rab GTPases.
The G2019S mutation enhances the phosphorylation of several Rab proteins, although the effect can be less pronounced than that of other LRRK2 mutations located in the GTPase domain[5].
| Rab Substrate | Effect of G2019S Mutation | Experimental System | Reference |
| Rab8a | 2- to 3-fold increase in phosphorylation | In vitro | [6] |
| Rab10 | Weaker effect on phosphorylation compared to R1441G mutation | Human peripheral blood neutrophils and mononuclear cells | [5] |
Mitochondrial Dysfunction
A significant body of evidence links the LRRK2 G2019S mutation to mitochondrial impairment, a key feature of Parkinson's disease.
References
- 1. Enhanced Striatal Dopamine Transmission and Motor Performance with LRRK2 Overexpression in Mice Is Eliminated by Familial Parkinson's Disease Mutation G2019S | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential LRRK2 Expression in the Cortex, Striatum, and Substantia Nigra in Transgenic and Nontransgenic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. michaeljfox.org [michaeljfox.org]
- 5. researchgate.net [researchgate.net]
- 6. research.unipd.it [research.unipd.it]
JH-II-127: A Technical Guide to its Binding Affinity with LRRK2
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of the selective inhibitor JH-II-127 to Leucine-rich repeat kinase 2 (LRRK2). This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Binding Affinity Data
This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of LRRK2.[1][2][3] Its inhibitory activity has been quantified against wild-type LRRK2 and several mutant forms associated with Parkinson's disease. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type (WT) | 6.6[1][2][4][5][6] |
| G2019S Mutant | 2.2[1][2][4][5][6] |
| A2016T Mutant | 47.7[1][4][5][6] |
| G2019S + A2016T Double Mutant | 3,080[6] |
Experimental Protocols
The binding affinity of this compound to LRRK2 is primarily determined through in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the LRRK2 enzyme.
In Vitro LRRK2 Kinase Assay
A common method to determine the IC50 of LRRK2 inhibitors involves a radiometric assay using [γ-³²P]ATP.[7][8]
Materials:
-
Recombinant LRRK2 protein (e.g., GST-LRRK2[970-2527])
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a peptide substrate like LRRKtide)[9]
-
ATP solution (a mixture of unlabeled ATP and [γ-³²P]ATP)
-
This compound at various concentrations
-
Phosphocellulose paper or polyacrylamide gels
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: The kinase reaction is typically prepared in a microcentrifuge tube or a multi-well plate. Recombinant LRRK2 enzyme is mixed with the kinase buffer and the substrate.
-
Inhibitor Addition: this compound, diluted to a range of concentrations, is added to the reaction mixture. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP solution containing [γ-³²P]ATP. The final ATP concentration is typically kept close to the Michaelis constant (Km) to ensure accurate IC50 determination.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: The phosphocellulose paper is washed multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays for LRRK2 Inhibition
The inhibitory activity of this compound has also been confirmed in cellular models. In these experiments, cells expressing LRRK2 (wild-type or mutant forms) are treated with the inhibitor. The level of LRRK2 autophosphorylation at sites such as Ser910 and Ser935, or the phosphorylation of downstream substrates, is then measured by immunoblotting.[6][10] this compound has been shown to substantially inhibit the phosphorylation of Ser910 and Ser935 in various cell types at concentrations of 0.1–0.3 μM.[6][10]
Visualizations
LRRK2 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting LRRK2 kinase activity.
Caption: Mechanism of LRRK2 inhibition by this compound.
Experimental Workflow for IC50 Determination
The flowchart below outlines the key steps in an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for in vitro determination of LRRK2 inhibitor IC50.
References
- 1. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. raybiotech.com [raybiotech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Brain Penetrance of JH-II-127
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetrance of JH-II-127, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the central nervous system (CNS) distribution of this compound.
Introduction to this compound
This compound is a pyrrolopyrimidine-based small molecule inhibitor targeting the kinase activity of LRRK2.[1][2] Activating mutations in the LRRK2 gene are a significant genetic risk factor for both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. Effective inhibition of LRRK2 in the brain is crucial for potential disease-modifying therapies. This compound has been specifically designed and evaluated for its ability to cross the blood-brain barrier and engage its target in the CNS.[1][2]
Quantitative Pharmacokinetic and In Vitro Potency Data
The following tables summarize the key pharmacokinetic parameters of this compound in mice and its in vitro potency against various forms of the LRRK2 enzyme.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice[2]
| Matrix | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC_last (h·ng/mL) | T_1/2 (h) | Brain/Plasma Ratio | Bioavailability (%) |
| Plasma | Intravenous (i.v.) | 2 | - | 1604 | 533 | 0.66 | - | - |
| Plasma | Oral (p.o.) | 10 | 1 | 803 | 3095 | - | - | 116 |
| Brain | Intravenous (i.v.) | 2 | - | 1344 | 239 | 0.23 | 0.45 | - |
| Brain | Oral (p.o.) | 10 | 1 | 247 | 688 | - | - | - |
Table 2: In Vitro Inhibitory Potency of this compound against LRRK2 Variants[3]
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 6.6 |
| G2019S Mutant | 2.2 |
| A2016T Mutant | 47.7 |
| G2019S + A2016T Double Mutant | 3080 |
Experimental Protocols
This section details the methodologies employed in the key experiments to assess the brain penetrance and efficacy of this compound.
In Vivo Pharmacokinetic Study in Mice[2]
-
Animal Model: Male C57BL/6 mice were used for the pharmacokinetic studies.
-
Drug Formulation and Administration: For intravenous (i.v.) administration, this compound was formulated in 10% DMSO, 10% Tween 80, and 80% water. For oral (p.o.) administration, the compound was prepared in 0.5% methylcellulose and 0.1% Tween 80 in water.
-
Dosing: A single dose of 2 mg/kg was administered intravenously, and a single dose of 10 mg/kg was given orally.
-
Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to determine CNS penetration.
-
Bioanalytical Method: The concentrations of this compound in plasma and brain homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vivo Pharmacodynamic Study[2]
-
Animal Model: Male C57BL/6 mice were utilized.
-
Dosing and Administration: this compound was administered via oral gavage at doses of 10, 30, and 100 mg/kg.
-
Tissue Collection and Processing: At specified times after dosing, mice were euthanized, and brain, spleen, and kidney tissues were collected. Tissues were homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935-LRRK2) and total LRRK2 were determined by Western blot analysis of the tissue lysates. This allowed for the assessment of target engagement and inhibition in the brain and peripheral tissues.
In Vitro LRRK2 Inhibition Assays[3]
-
Cell Lines: Human Embryonic Kidney (HEK293) cells and mouse embryonic fibroblast (Swiss 3T3) cells were used. HEK293 cells were engineered to stably express different forms of LRRK2 (wild-type and mutants).
-
Compound Treatment: Cells were treated with varying concentrations of this compound or DMSO as a control for 90 minutes.
-
Cell Lysis and Western Blotting: Following treatment, cells were lysed, and the lysates were subjected to immunoblotting to detect the phosphorylation status of LRRK2 at serines 910 and 935, as well as total LRRK2 levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and the experimental workflow for assessing the brain penetrance of this compound.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Brain Penetrance.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent, selective, and orally bioavailable LRRK2 inhibitor with excellent brain penetrance. The compound effectively crosses the blood-brain barrier in mice, achieving concentrations in the brain sufficient to robustly inhibit LRRK2 phosphorylation. The favorable pharmacokinetic profile, including a high oral bioavailability and a significant brain-to-plasma ratio, underscores the potential of this compound as a tool for studying LRRK2 biology in the CNS and as a lead compound for the development of novel therapies for Parkinson's disease. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.
References
CAS number 1700693-08-8
An In-Depth Technical Guide to CAS Number 1700693-08-8 (JH-II-127)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS Number 1700693-08-8 identifies the compound [4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone, commonly known as this compound.[1][2][3][4] This molecule is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][5][6] Activating mutations in the LRRK2 gene are a significant cause of both familial and sporadic cases of Parkinson's disease, making the development of LRRK2 inhibitors like this compound a promising area of research.[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | --INVALID-LINK--methanone | [1][3] |
| Molecular Formula | C19H21ClN6O3 | [2] |
| Molecular Weight | 416.9 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml).[2][4][8] | [2][4][8] |
Mechanism of Action and LRRK2 Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to a two- to three-fold increase in kinase activity.[1] By binding to the kinase domain, this compound blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
A key indicator of LRRK2 kinase activity inhibition is the dephosphorylation of serine residues at positions 910 and 935 (Ser910 and Ser935).[1][5][6] this compound has been shown to substantially inhibit the phosphorylation of these sites in both wild-type and G2019S mutant LRRK2.[1][5][6]
The LRRK2 signaling pathway is complex and involves multiple upstream regulators and downstream effectors. LRRK2 is implicated in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[3] Its substrates include a subset of Rab GTPases, which are master regulators of membrane trafficking.[9]
Below is a diagram illustrating the central role of LRRK2 in cellular signaling and the inhibitory effect of this compound.
Caption: LRRK2 signaling and its inhibition by this compound.
Quantitative Data
In Vitro Potency
The inhibitory activity of this compound against various forms of LRRK2 has been determined through in vitro kinase assays.
| LRRK2 Variant | IC50 (nM) | Reference |
| Wild-Type (WT) | 6.6 | [2][4][7][8][10] |
| G2019S Mutant | 2.2 | [2][4][7][8][10] |
| A2016T Mutant | 47.7 | [2][4][7][8][10] |
| G2019S + A2016T Double Mutant | 3080 | [2][4] |
Kinase Selectivity
This compound exhibits high selectivity for LRRK2. In a screen against a panel of 138 kinases, at a concentration of 1 µM, only SmMLCK and CHK2 were inhibited by more than 90%.[1]
| Kinase | IC50 (nM) | Reference |
| SmMLCK | 81.3 | [1] |
| CHK2 | 27.6 | [1] |
In Vivo Efficacy
This compound effectively inhibits LRRK2 phosphorylation in vivo. Oral administration to mice at a dose of 30 mg/kg resulted in the inhibition of Ser935 phosphorylation in the brain, spleen, and kidney.[1][2][4] Complete inhibition of LRRK2 in the mouse brain was observed at a dose of 100 mg/kg.
Pharmacokinetic Properties in Mice
The pharmacokinetic profile of this compound has been evaluated in mice.
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Tmax | i.v. | 5 | - | [1] |
| p.o. | 10 | 0.25 h | [1] | |
| Cmax | i.v. | 5 | 2154 ng/mL (C0) | [1] |
| p.o. | 10 | 1640 ng/mL | [1] | |
| AUClast | i.v. | 5 | 1332 hng/mL | [1] |
| p.o. | 10 | 3094 hng/mL | [1] | |
| Half-life (T1/2) | i.v. | 5 | 0.66 h | [1] |
| p.o. | 10 | 0.66 h | [1] | |
| Bioavailability (%F) | p.o. | 10 | 116% | [1] |
Experimental Protocols
LRRK2 Kinase Inhibition Assay (In Vitro)
This protocol outlines the general steps for assessing the in vitro potency of this compound against LRRK2.
Caption: Workflow for LRRK2 kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. The final assay concentration of DMSO should be kept constant across all wells.
-
Assay Reaction: In a 96-well plate, combine the recombinant LRRK2 enzyme, kinase buffer, and the serially diluted this compound.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate (e.g., LRRK2tide).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as EDTA, to chelate the Mg2+ required for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, including ELISA with a phosphospecific antibody or by measuring the incorporation of radioactive phosphate from [γ-32P]ATP.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular LRRK2 Phosphorylation Assay
This protocol describes the assessment of this compound's ability to inhibit LRRK2 phosphorylation in a cellular context.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing LRRK2, or cell lines with endogenous LRRK2) to an appropriate confluency. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-LRRK2 (e.g., anti-pSer935) and total LRRK2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.
In Vivo Pharmacodynamic Study in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.
Detailed Steps:
-
Compound Formulation and Dosing: Formulate this compound in a suitable vehicle (e.g., 5% NMP / 95% PEG 300).[11] Administer the compound to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired doses.
-
Tissue Collection: At a specified time point after dosing (e.g., 1 hour), euthanize the mice and rapidly dissect the tissues of interest (e.g., brain, spleen, kidney).[11] Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Tissue Homogenization and Lysate Preparation: Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant (lysate).
-
Protein Quantification and Immunoblotting: Follow the same procedures for protein quantification and immunoblotting as described in the cellular LRRK2 phosphorylation assay (Section 5.2) to assess the levels of phosphorylated and total LRRK2 in the tissue lysates.
Synthesis
The synthesis of this compound is a multi-step process that has been described in the literature.[1] A general overview of the synthetic scheme is provided below. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the primary publication by Hatcher et al. (2015).
Caption: Generalized synthetic scheme for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in both normal physiology and the pathophysiology of Parkinson's disease. Its high potency, selectivity, and in vivo efficacy make it a benchmark compound for the development of novel LRRK2-targeted therapeutics. This technical guide provides a comprehensive resource for researchers working with this important molecule.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 6. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LRRK2 in Parkinson's disease: upstream regulation and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 in Parkinson’s disease: Upstream regulation and Therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
JH-II-127: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide on the Potent and Selective LRRK2 Inhibitor
This guide provides a comprehensive technical overview of JH-II-127, a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LRRK2 in neurodegenerative diseases such as Parkinson's disease.
Core Compound Information
This compound, a pyrrolopyrimidine derivative, has emerged as a critical tool for studying the physiological and pathological roles of LRRK2.[1][2][3] Its high potency and selectivity for both wild-type and mutant forms of LRRK2 make it a valuable research compound.[1][2][3]
| Property | Value | Reference |
| CAS Number | 1700693-08-8 | |
| Molecular Formula | C₁₉H₂₁ClN₆O₃ | |
| Molecular Weight | 416.87 g/mol | |
| Purity | ≥98% (typically assessed by HPLC) | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store at -20°C for long-term stability. |
Supplier and Purchasing Information
This compound is available from several commercial suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and not for human or veterinary use.
| Supplier | Product Number | Available Quantities |
| Tocris Bioscience | 5899 | 5 mg, 25 mg, 100 mg |
| Cayman Chemical | 22905 | 1 mg, 5 mg, 10 mg |
| MedChemExpress | HY-112817 | 5 mg, 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | S8628 | 5 mg, 10 mg, 50 mg, 100 mg |
| R&D Systems | 5899/5 | 5 mg |
| TargetMol | T6995 | 5 mg, 10 mg, 50 mg, 100 mg |
Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of LRRK2 kinase activity. Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a prime therapeutic target.[2][3] this compound exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1][2]
In Vitro Potency
The inhibitory activity of this compound has been quantified against various forms of LRRK2, demonstrating high potency, particularly against the pathogenic G2019S mutant.
| Target | IC₅₀ (nM) | Reference |
| Wild-Type LRRK2 | 6.6 | [4] |
| G2019S Mutant LRRK2 | 2.2 | [4] |
| A2016T Mutant LRRK2 | 47.7 | [4] |
Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of LRRK2 at key sites, such as Ser910 and Ser935, at concentrations between 0.1 and 0.3 µM.[1][2][3] This inhibition has been demonstrated in various cell types, including HEK293 cells and human lymphoblastoid cells derived from Parkinson's disease patients.[1]
LRRK2 Signaling Pathway and Inhibition by this compound
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in a range of cellular processes, and its dysregulation is a key factor in Parkinson's disease pathogenesis. This compound's mechanism of action is centered on the direct inhibition of this kinase activity.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.
In Vitro LRRK2 Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on LRRK2 kinase activity.
Objective: To measure the IC₅₀ of this compound against recombinant LRRK2.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 protein (wild-type or mutant), a kinase assay buffer, and a substrate (e.g., myelin basic protein or a peptide substrate like LRRKtide).[5][6]
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture, with a DMSO control.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP) and magnesium chloride.[5] The reaction is incubated at 30°C for a specified time (e.g., 15-60 minutes).[5]
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.[5]
-
Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen to detect the incorporation of the radiolabeled phosphate into the substrate.[5]
-
Quantification: The radioactivity of the phosphorylated substrate bands is quantified, and the IC₅₀ value is calculated from the dose-response curve.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit LRRK2 activity within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of LRRK2 at Ser910 and Ser935 in cells.
Methodology:
-
Cell Culture and Treatment: HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant) are cultured. The cells are then treated with increasing concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 90 minutes).[1]
-
Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (pSer910, pSer935) and total LRRK2.[1] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.
In Vivo Pharmacodynamic Analysis
This experiment evaluates the ability of this compound to inhibit LRRK2 in a living organism.
Objective: To assess the inhibition of LRRK2 phosphorylation in mouse tissues following oral administration of this compound.
Methodology:
-
Animal Dosing: Mice are administered this compound orally at various doses (e.g., 30 mg/kg).[1][2]
-
Tissue Collection: At specified time points after dosing, the animals are euthanized, and tissues of interest (e.g., brain, spleen, kidney) are collected.[1]
-
Tissue Processing: The tissues are homogenized in lysis buffer, and the protein concentration is determined.
-
Western Blotting: The tissue lysates are analyzed by Western blotting as described in the cellular assay protocol to assess the levels of phosphorylated and total LRRK2.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel LRRK2 inhibitor like this compound.
Caption: A generalized experimental workflow for the evaluation of LRRK2 inhibitors.
Conclusion
This compound is a powerful research tool for investigating the complex biology of LRRK2. Its high potency, selectivity, and in vivo activity make it an invaluable compound for validating LRRK2 as a therapeutic target and for exploring the downstream consequences of LRRK2 inhibition. This guide provides a foundational resource for researchers embarking on studies involving this compound.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JH-II-127: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-II-127 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2 are genetically linked to an increased risk of Parkinson's disease, making LRRK2 a compelling therapeutic target.[1] this compound has been shown to effectively inhibit both wild-type and the pathogenic G2019S mutant of LRRK2.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its inhibitory effects on LRRK2 kinase activity and cellular phosphorylation events.
Mechanism of Action: LRRK2 Inhibition
This compound is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2. This binding prevents the transfer of phosphate from ATP to LRRK2 itself (autophosphorylation) and to its downstream substrates. A key cellular readout of LRRK2 kinase activity is the phosphorylation of serine residues, particularly Ser910 and Ser935.[1] Inhibition of LRRK2 by this compound leads to a dose-dependent decrease in the phosphorylation of these sites.
Caption: LRRK2 Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against various forms of LRRK2 is summarized below. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| LRRK2 Variant | IC50 (nM) | Reference |
| Wild-Type LRRK2 | 6.6 | [2] |
| G2019S Mutant LRRK2 | 2.2 | [2] |
| A2016T Mutant LRRK2 | 47.7 | [2] |
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay
This protocol details the methodology to determine the IC50 of this compound against purified LRRK2 protein.
Caption: Workflow for the in vitro LRRK2 kinase assay.
Materials:
-
Purified recombinant LRRK2 (wild-type or mutant)
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate)
-
ATP
-
MgCl2
-
LRRK2 substrate (e.g., Nictide peptide)
-
[γ-32P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection
-
96-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of purified LRRK2 enzyme to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a reaction mixture containing kinase assay buffer, ATP (e.g., 100 µM), MgCl2 (e.g., 10 mM), LRRK2 substrate, and [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based LRRK2 Phosphorylation Assay
This protocol describes how to assess the inhibitory effect of this compound on LRRK2 phosphorylation at Ser910 and Ser935 in a cellular context using Western blotting.
Caption: Workflow for the cell-based LRRK2 phosphorylation assay.
Materials:
-
HEK293T cells stably expressing GFP-LRRK2 (wild-type or mutant) or human lymphoblastoid cells endogenously expressing LRRK2.
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Ser935-LRRK2, anti-phospho-Ser910-LRRK2, anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified time, for example, 90 minutes at 37°C.[1]
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image of the blot using an imaging system.
-
Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is typically dissolved in DMSO to create a stock solution. Ensure complete dissolution before further dilution in aqueous buffers to avoid precipitation.
-
Antibody Specificity: Validate the specificity of the phospho-LRRK2 antibodies to ensure they recognize the intended phosphorylation sites.
-
Cell Line Variability: The expression levels and basal phosphorylation of LRRK2 can vary between cell lines. Optimize cell numbers and treatment conditions accordingly.
-
Kinase Activity: Ensure the purified LRRK2 enzyme is active. Include a positive control (no inhibitor) and a negative control (no enzyme or no ATP) in the in vitro kinase assay.
These protocols provide a robust framework for the in vitro characterization of this compound and other LRRK2 inhibitors. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data for their drug discovery and development programs.
References
Application Notes and Protocols for Cell-Based Assays of LRRK2 Inhibition by JH-II-127
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by the potent and selective inhibitor, JH-II-127. The included methodologies are essential for researchers investigating LRRK2 signaling in the context of Parkinson's disease and for professionals in drug development screening for novel LRRK2 inhibitors.
This compound is a brain-penetrant and orally bioavailable LRRK2 inhibitor. It has demonstrated significant potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2] This document outlines key cellular assays to quantify the inhibitory activity of this compound on LRRK2 and its downstream signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound against various forms of the LRRK2 enzyme is summarized below. This data is critical for determining appropriate concentration ranges for cell-based experiments.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type (WT) | 6.6[3] |
| G2019S Mutant | 2.2[3] |
| A2016T Mutant | 47.7[3] |
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways. LRRK2 is a large, multi-domain protein with both GTPase and kinase functions.[4][5] Its activity is implicated in various cellular processes, including vesicular trafficking and autophagy, and is regulated by phosphorylation and interaction with other proteins such as 14-3-3 and Rab GTPases.[4][6][7] Pathogenic mutations, such as G2019S, can lead to increased kinase activity, a key target for inhibitors like this compound.[1]
LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Western Blot for LRRK2 Phosphorylation
This protocol details the use of Western blotting to assess the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935) and the phosphorylation of its substrate Rab10 at Threonine 73 (pT73) in response to this compound treatment.[1][8][9]
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LRRK2 | TargetMol [targetmol.com]
- 4. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 9. Western blotting for LRRK2 signalling in macrophages [protocols.io]
Application Notes: JH-II-127 for pLRRK2 Western Blot Analysis
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JH-II-127 Administration in Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of JH-II-127, a potent and selective LRRK2 inhibitor, in the context of preclinical research using mouse models of Parkinson's disease (PD). The following sections detail the compound's mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.
Introduction to this compound
This compound is a pyrrolopyrimidine-based compound identified as a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Activating mutations in the LRRK2 gene, such as the common G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The G2019S mutation leads to a two- to three-fold increase in LRRK2 kinase activity, which is believed to contribute to the neurodegenerative processes in PD.[1][2] this compound effectively inhibits both wild-type and G2019S mutant LRRK2, making it a valuable tool for investigating the therapeutic potential of LRRK2 inhibition in PD models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 6.6 |
| LRRK2 (G2019S Mutant) | 2.2 |
| LRRK2 (A2016T Mutant) | 47.7 |
Data sourced from publicly available information.
Table 2: In Vivo Pharmacodynamic Efficacy of this compound in Mice
| Administration Route | Dose (mg/kg) | Tissue | Target | Effect |
| Oral Gavage | 30 | Brain | LRRK2 | Inhibition of Ser935 phosphorylation |
| Intraperitoneal | 10 | Brain | LRRK2 | Partial inhibition of Ser935 phosphorylation |
| Intraperitoneal | 30 | Brain | LRRK2 | Near-complete inhibition of Ser935 phosphorylation |
| Intraperitoneal | 100 | Brain | LRRK2 | Near-complete dephosphorylation of Ser935 |
Data sourced from publicly available information.
Note: As of the latest search, specific quantitative data from peer-reviewed studies on the therapeutic efficacy of this compound in ameliorating behavioral deficits or providing neuroprotection in mouse models of Parkinson's disease are not publicly available. The provided protocols are based on the known properties of the compound and standard methodologies for preclinical drug testing in such models.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway involving LRRK2 in the context of Parkinson's disease and the inhibitory action of this compound.
Caption: LRRK2 (G2019S) signaling cascade and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to a mouse model of Parkinson's disease, specifically the LRRK2 G2019S knock-in mouse model.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
1. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300) or 400 (PEG400)
- (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
2. Vehicle Formulation (Example):
- A commonly used vehicle for oral administration of hydrophobic compounds consists of a mixture of solvents to ensure solubility and stability. A potential formulation could be:
- 5% DMSO
- 40% PEG300
- 2% Tween-80
- 53% Saline
3. Preparation Steps:
- Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
- Add DMSO to the tube to dissolve the this compound powder completely. Vortex thoroughly.
- In a separate sterile tube, prepare the remaining vehicle components (PEG300, Tween-80, and Saline).
- Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to prevent precipitation.
- If necessary, sonicate the final solution for a few minutes to ensure homogeneity.
- Visually inspect the solution for any precipitates before administration. The final solution should be clear.
- Prepare fresh on the day of administration.
Protocol 2: Administration of this compound via Oral Gavage to LRRK2 G2019S Mice
1. Animals:
- LRRK2 G2019S knock-in mice (e.g., C57BL/6J background) of a specified age and sex.
- Age- and sex-matched wild-type littermates as controls.
2. Materials:
- Prepared this compound formulation
- Vehicle control solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
- 1 mL syringes
- Animal scale
3. Dosing Regimen (Hypothetical Therapeutic Study):
- Dose: Based on pharmacodynamic data, a starting dose of 30 mg/kg can be used. Dose-response studies may be necessary to determine the optimal therapeutic dose.
- Frequency: Daily administration.
- Duration: 4-12 weeks, depending on the study's endpoint (e.g., behavioral assessment, post-mortem analysis).
4. Procedure:
- Weigh each mouse to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).
- Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the alignment of the head, neck, and back.
- Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
- Allow the mouse to swallow the needle. Do not apply force.
- Once the needle is in the esophagus, slowly administer the this compound formulation or vehicle.
- Gently remove the gavage needle.
- Monitor the mouse for a few minutes post-administration for any signs of distress.
- Return the mouse to its home cage.
Protocol 3: Assessment of Motor Function (Rotarod Test)
1. Apparatus:
- Accelerating rotarod apparatus for mice.
2. Procedure:
- Habituation: For 2-3 consecutive days before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.
- Testing:
- Place the mouse on the rotating rod, which is accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
- Record the latency to fall from the rod for each mouse.
- Perform three trials per mouse with a rest interval of at least 15 minutes between trials.
- The average latency to fall across the three trials is used for data analysis.
- Data Analysis: Compare the mean latency to fall between the vehicle-treated and this compound-treated LRRK2 G2019S mice, and wild-type controls.
Protocol 4: Immunohistochemical Analysis of Dopaminergic Neurons
1. Tissue Processing:
- At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
- Dissect the brains and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the brains in a 30% sucrose solution until they sink.
- Freeze the brains and section the substantia nigra pars compacta (SNc) and striatum coronally at 30-40 µm using a cryostat.
2. Immunohistochemistry:
- Wash the sections in phosphate-buffered saline (PBS).
- Perform antigen retrieval if necessary.
- Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.
- Wash the sections in PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
- Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.
3. Quantification:
- Capture images of the SNc and striatum using a fluorescence or confocal microscope.
- Perform unbiased stereological counting of TH-positive neurons in the SNc.
- Measure the density of TH-positive fibers in the striatum using image analysis software.
- Compare the results between the different treatment groups.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a Parkinson's disease mouse model.
Caption: A generalized workflow for preclinical testing of this compound in PD mice.
References
Application Notes and Protocols: Preparation of JH-II-127 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction JH-II-127 is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2 are linked to Parkinson's disease, making inhibitors like this compound valuable tools for research in this area.[3][4][5] These notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.
I. Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 416.87 g/mol | [1] |
| Formula | C₁₉H₂₁ClN₆O₃ | [1] |
| CAS Number | 1700693-08-8 | [1] |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid / Powder | [6][7] |
| Solubility | Soluble to 100 mM in DMSO. Also soluble in DMF (30 mg/ml) and Ethanol (2 mg/ml). | [1][6] |
II. Biological Activity
This compound is a highly selective inhibitor of LRRK2 kinase activity. It has been shown to be effective against both wild-type and mutant forms of LRRK2, which are implicated in Parkinson's disease.[3][4] The half-maximal inhibitory concentrations (IC₅₀) for various forms of LRRK2 are detailed below.
| LRRK2 Form | IC₅₀ (nM) | Source |
| Wild-type | 6.6 | [1] |
| G2019S-mutant | 2.2 | [1] |
| A2016T-mutant | 47.7 | [1] |
The primary mechanism of action of this compound is the inhibition of LRRK2's kinase activity, which subsequently prevents the phosphorylation of its downstream substrates. A key marker of LRRK2 inhibition in cellular assays is the reduced phosphorylation of LRRK2 at serine residues 910 and 935.[3][4][5][6]
III. Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the LRRK2 signaling pathway.
IV. Experimental Protocols
A. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare a stock solution from 1 mg of this compound.
-
Calculating the Solvent Volume: Use the following formula to calculate the volume of DMSO required:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For a 10 mM (0.01 M) stock from 1 mg (0.001 g) of this compound (MW: 416.87 g/mol ):
Volume (L) = 0.001 g / (416.87 g/mol x 0.01 mol/L) = 0.0002398 L = 239.9 µL
The following table provides pre-calculated solvent volumes for preparing various concentrations of this compound stock solutions.
| Desired Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg | Volume of DMSO to add to 10 mg |
| 1 mM | 2.4 mL | 11.99 mL | 23.99 mL |
| 5 mM | 0.48 mL | 2.4 mL | 4.8 mL |
| 10 mM | 0.24 mL | 1.2 mL | 2.4 mL |
| 50 mM | 0.05 mL | 0.24 mL | 0.48 mL |
-
Dissolving the Compound: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] The stability of the compound in solution is at least 4 years when stored at -20°C.[6]
B. Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Determine the Final Working Concentration: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A common starting range for cell-based assays is 0.1 µM to 3 µM.[2][3]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to ensure accuracy.
-
Example for a 1 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
Add the appropriate volume of the 10 µM intermediate solution to your cell culture vessel to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM in a 6-well plate containing 2 mL of medium per well, add 200 µL of the 10 µM intermediate solution to each well.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the cells treated with this compound.
V. Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
References
- 1. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
Application Notes and Protocols for JH-II-127: A Potent LRRK2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention as a therapeutic target, particularly for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease. JH-II-127 is a potent and selective inhibitor of LRRK2 kinase activity. This document provides detailed application notes and protocols for utilizing this compound to study LRRK2 function in various experimental settings.
Data Presentation
In Vitro Kinase Inhibition
This compound demonstrates high potency against wild-type LRRK2 and its common pathogenic mutants. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type (WT) | 6.6 |
| G2019S Mutant | 2.2 |
| A2016T Mutant | 47.7 |
Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935.
| Cell-Based Assay | Effective Concentration |
| Inhibition of LRRK2 Ser910/Ser935 phosphorylation | 0.1 - 0.3 µM |
Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling and the mechanism of inhibition by this compound. LRRK2, through its kinase activity, phosphorylates a number of downstream substrates, including a subset of Rab GTPases. Pathogenic mutations, such as G2019S, enhance this kinase activity. This compound acts as an ATP-competitive inhibitor, blocking the phosphotransferase activity of LRRK2 and consequently reducing the phosphorylation of its substrates.
Caption: LRRK2 Signaling and Inhibition by this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for LRRK2 Inhibition in a Cellular Context using Western Blot
This protocol describes how to determine the effective concentration of this compound for inhibiting LRRK2 kinase activity in cultured cells by assessing the phosphorylation status of LRRK2 at Ser935.
Workflow Diagram:
Caption: Western Blot Workflow for LRRK2 Inhibition.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or cell lines with endogenous LRRK2)
-
This compound (Tocris, R&D Systems, etc.)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Western Blot:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pLRRK2 (Ser935) and total LRRK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Imaging and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for pLRRK2 and total LRRK2. The optimal concentration of this compound is the one that shows a significant reduction in the pLRRK2/total LRRK2 ratio.
-
Protocol 2: In Vitro LRRK2 Kinase Assay (Luminescence-Based)
This protocol describes a non-radioactive method to measure the in vitro kinase activity of LRRK2 and the inhibitory effect of this compound using a luminescence-based ADP detection assay.
Workflow Diagram:
Caption: In Vitro LRRK2 Kinase Assay Workflow.
Materials:
-
Recombinant LRRK2 (WT or mutant)
-
LRRKtide peptide substrate
-
ATP
-
This compound
-
DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in kinase buffer.
-
Prepare the LRRK2 enzyme, LRRKtide substrate, and ATP in kinase buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).
-
Add 2 µL of LRRK2 enzyme solution to each well.
-
Add 2 µL of the LRRKtide/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the LRRK2 kinase activity. Calculate the IC50 value of this compound from the dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on cultured cells.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Disclaimer
These protocols are intended for research use only by qualified personnel. Please refer to the manufacturer's safety data sheets for all reagents and chemicals used. The optimal conditions for each experiment may vary depending on the specific cell line and experimental setup and should be determined by the end-user.
Application Notes and Protocols: Investigating LRRK2 Downstream Effects with JH-II-127
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a kinase and a GTPase.[1][2] Activating mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[3][4] The G2019S mutation, in particular, leads to a significant increase in LRRK2's kinase activity, suggesting that aberrant phosphorylation of downstream substrates is a key driver of neurodegeneration.[3] Consequently, LRRK2 kinase inhibitors are invaluable tools for elucidating its signaling pathways and represent a promising therapeutic strategy for PD.[5][6]
JH-II-127 is a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[5] It is a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine that effectively inhibits both wild-type LRRK2 and its pathogenic mutants, such as G2019S.[5][7] Its utility has been demonstrated in various cell types and in vivo, where it substantially reduces the phosphorylation of LRRK2 at key autophosphorylation sites (Ser910 and Ser935) and downstream substrates.[5][8] These application notes provide detailed protocols for using this compound to investigate the downstream effects of LRRK2, primarily focusing on the phosphorylation of Rab GTPases, a well-established substrate class for LRRK2.[9][10]
Data Presentation
Table 1: Biological Activity of this compound
This table summarizes the in vitro inhibitory potency of this compound against various forms of the LRRK2 kinase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | IC50 (nM) | Reference(s) |
| LRRK2 (Wild-Type) | 6.6 | [11][12][13] |
| LRRK2 (G2019S Mutant) | 2.2 | [11][12][13] |
| LRRK2 (A2016T Mutant) | 47.7 | [11][12][13] |
| LRRK2 (G2019S + A2016T) | 3,080 | [8] |
Table 2: Technical and Solubility Data for this compound
This table provides key technical specifications for this compound, which are essential for preparing stock solutions and experimental reagents.
| Property | Value | Reference(s) |
| Molecular Weight | 416.87 g/mol | [11] |
| Formula | C₁₉H₂₁ClN₆O₃ | [11] |
| CAS Number | 1700693-08-8 | [11][12] |
| Purity | ≥98% (HPLC) | [11][12] |
| Storage | Store at -20°C | [11][13] |
| Solubility (DMSO) | ≥ 30 mg/mL (72 mM) | [8][13] |
Visualizations: Pathways and Workflows
Caption: LRRK2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis of LRRK2 inhibition.
Experimental Protocols
Protocol 1: Cellular Assay for LRRK2 Inhibition by Western Blotting
This protocol details the most common method for assessing the efficacy of this compound in a cellular context by measuring the phosphorylation status of LRRK2 and its substrate, Rab10.[3][14][15]
Materials:
-
Cell lines (e.g., HEK293T, Swiss 3T3, or human lymphoblastoid cells)[3]
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-LRRK2 (Ser935)
-
Rabbit anti-phospho-Rab10 (Thr73)
-
Mouse anti-Total LRRK2
-
Mouse anti-Total Rab10
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 10 nM to 1 µM.[5][8] Include a DMSO-only vehicle control.
-
Aspirate the old medium and add the medium containing this compound or DMSO.
-
Incubate the cells for 90 minutes at 37°C.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[15]
-
Incubate on ice for 10-20 minutes, vortexing occasionally.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer.
-
Add Laemmli sample buffer, boil at 95-100°C for 5-8 minutes, and briefly centrifuge.[16]
-
Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer proteins from the gel to a PVDF membrane. Given the large size of LRRK2 (~280 kDa), an overnight transfer at 4°C is recommended for optimal results.[17]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in Blocking Buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the signal of phosphorylated proteins (pLRRK2, pRab10) to their respective total protein levels.
-
Compare the normalized phosphorylation levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a native cellular environment.[18] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This protocol is adapted for immunoblot detection.[19][20]
Materials:
-
All materials from Protocol 1, excluding those for SDS-PAGE and transfer if using a plate-based detection method.
-
PCR tubes or a PCR plate.
-
Thermal cycler.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in a T75 flask or larger to obtain a sufficient number of cells.
-
Harvest cells and resuspend them in complete medium to a concentration of ~10-20 million cells/mL.
-
Treat one aliquot of cells with the desired concentration of this compound (e.g., 1 µM) and another with DMSO (vehicle) for 1-2 hours at 37°C.[18][19]
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into a series of PCR tubes.
-
Place the tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes. A typical temperature gradient would be from 40°C to 65°C in 2-3°C increments. Include an unheated control (room temperature).
-
After heating, cool the samples to room temperature.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Detection and Analysis:
-
Analyze the amount of soluble LRRK2 remaining in the supernatant at each temperature point using the Western Blotting procedure described in Protocol 1 (Steps 2-5).
-
Plot the band intensity of soluble LRRK2 against the temperature for both the this compound-treated and vehicle-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated sample, indicating that the compound stabilized LRRK2 at higher temperatures compared to the control.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Strategy to Target LRRK2 and Its Downstream Signaling Pathway | Parkinson's Disease [michaeljfox.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Regulation of Rab GTPases by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 12. raybiotech.com [raybiotech.com]
- 13. This compound | LRRK2 | TargetMol [targetmol.com]
- 14. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 15. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 16. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with JH-II-127
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of JH-II-127, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for conducting in vivo studies in mouse models of Parkinson's Disease.
Introduction to this compound
This compound is an orally bioavailable and brain-penetrant small molecule inhibitor of LRRK2.[1][2] Activating mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3][4] The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, which is believed to contribute to neuronal death signaling pathways.[4] this compound effectively inhibits wild-type LRRK2 as well as the pathogenic G2019S and A2016T mutant forms.[1] Its mechanism of action involves the direct inhibition of LRRK2 kinase activity, thereby preventing the phosphorylation of downstream substrates.[1][4] A key pharmacodynamic marker of this compound activity is the inhibition of LRRK2 autophosphorylation at Serine 935 (pSer935).[1][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of this compound.
Table 1: In Vitro Potency of this compound against LRRK2 Variants
| LRRK2 Variant | IC₅₀ (nM) |
| Wild-type (WT) | 6.6[5] |
| G2019S Mutant | 2.2[5] |
| A2016T Mutant | 47.7[5] |
Table 2: Pharmacokinetic Parameters of this compound in Wild-Type Male C57BL/6 Mice[4]
| Administration Route | Dose (mg/kg) | Matrix | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUCₗₐₛₜ (h*ng/mL) | T₁/₂ (h) | Bioavailability (%) | Brain/Plasma Ratio |
| Intravenous (i.v.) | 2 | Plasma | - | 1604.47 | 532.67 | 0.66 | - | 0.45 |
| Intravenous (i.v.) | 2 | Brain | - | 1343.6 | 239.31 | 0.23 | - | |
| Oral (p.o.) | 10 | Plasma | 1 | 802.72 | 3094.58 | - | 116 | |
| Oral (p.o.) | 10 | Brain | 1 | 247.35 | 688.21 | - |
Table 3: In Vivo Pharmacodynamic Response of this compound in Mice
| Dose (mg/kg, i.p.) | Tissue | pSer935-LRRK2 Inhibition |
| 10 | Brain | Partial Inhibition[1] |
| 30 | Brain, Spleen, Kidney | Near-complete Inhibition[1][3] |
| 100 | Brain, Spleen, Kidney | Near-complete Inhibition[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for in vivo studies with this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1. Materials:
-
This compound powder
-
Vehicle solution: A common vehicle for similar compounds is a mixture of N-Methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG400), and saline. A suggested starting formulation is 10% NMP, 60% PEG400, and 30% saline (v/v/v). Note: The exact vehicle used in the primary publication by Hatcher et al. (2015) was not specified. Optimization of the vehicle may be necessary to ensure solubility and stability.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip for mice)
-
Syringes (1 mL)
2. Animal Models:
-
Wild-type C57BL/6 mice are suitable for pharmacokinetic and initial pharmacodynamic studies.
-
For efficacy studies, transgenic mouse models expressing human LRRK2 with pathogenic mutations (e.g., G2019S) are recommended.
-
Animals should be acclimatized for at least one week before the start of the experiment. All procedures should be approved by the institution's Animal Care and Use Committee.
3. Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals. The dosing volume for oral gavage in mice should be between 5-10 mL/kg.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing the components in the specified ratio.
-
Add the vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
Prepare the formulation fresh daily before administration.
4. Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib) to avoid stomach perforation.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The animal should swallow the needle. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after dosing to ensure there are no signs of distress.
Protocol 2: Pharmacodynamic Analysis of pSer935-LRRK2 by Western Blot
1. Materials:
-
Collected tissues (brain, spleen, kidney) stored at -80°C
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pSer935-LRRK2
-
Rabbit or mouse anti-total LRRK2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Tissue Lysis and Protein Quantification:
-
Thaw the collected tissues on ice.
-
Add ice-cold lysis buffer to the tissue sample (e.g., 500 µL for a mouse brain hemisphere).
-
Homogenize the tissue until it is completely lysed.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSer935-LRRK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
For analysis of total LRRK2 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following the same procedure from step 7 onwards.
4. Data Analysis:
-
Quantify the band intensities for pSer935-LRRK2, total LRRK2, and the loading control using densitometry software.
-
Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Express the results as a percentage of the vehicle-treated control group to determine the degree of inhibition.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
JH-II-127 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of JH-II-127, a potent and selective LRRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[][2] It is a pyrrolopyrimidine derivative that inhibits both wild-type LRRK2 and its pathogenic mutant forms, such as G2019S and A2016T, which are associated with an increased risk of Parkinson's disease.[3][4][5] The primary mechanism of action is the inhibition of LRRK2's kinase activity, which can be measured by a reduction in the autophosphorylation of LRRK2 at serine residues S910 and S935.[2][3][6][7]
Caption: this compound mechanism of action.
Q2: How should I prepare stock solutions of this compound?
This compound is a crystalline solid that is soluble in several organic solvents but not in water.[3][7] For experimental use, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.[][4] Sonication may be used to facilitate dissolution.[5] This stock can then be diluted into aqueous buffers or cell culture media for final experimental concentrations. Be aware that the solubility is significantly lower in aqueous solutions, and precipitation may occur if the final concentration of the organic solvent is too low.[3]
Data Presentation: this compound Solubility Profile
| Solvent | Concentration |
| DMSO | ≥ 30 mg/mL (approx. 72 mM); up to 100 mM[][3][4] |
| DMF | 30 mg/mL[3] |
| Ethanol | 2 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
| Water | Insoluble[7] |
Q3: How should solid and in-solution stocks of this compound be stored to ensure stability?
Proper storage is critical to maintaining the integrity and activity of this compound.
-
Solid Form: As a powder, this compound is stable for years. For short-term storage (days to weeks), 0-4°C is acceptable.[] For long-term storage (months to years), it is recommended to store the solid compound at -20°C or colder, protected from light.[3][4]
-
In-Solution: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, where they can be stable for up to a year.[5] For short-term use, storage at -20°C is also acceptable.[7]
Q4: What factors can negatively impact the stability of this compound in my experimental solutions?
The stability of small molecules like this compound in solution can be affected by several factors:
-
pH: Extreme acidic or alkaline pH can catalyze degradation reactions.[8][9] Most drugs are generally more stable in a pH range of 4-8.[8]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[8][9]
-
Light: Photodegradation can occur with prolonged exposure to light, especially for compounds with chromophores.[10] It is recommended to handle solutions in a manner that minimizes light exposure.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[9]
-
Aqueous Buffers: While necessary for biological assays, aqueous solutions can lead to hydrolysis over time. The stability in your specific assay buffer should be validated if experiments run for extended periods.
Troubleshooting Guide
This guide addresses the common issue of observing inconsistent or lower-than-expected inhibitory activity of this compound in experiments.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common starting point for most experiments.
-
Materials:
-
This compound solid powder (MW: 416.9 g/mol )[3]
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the solid. For example, to make 1 mL of a 20 mM solution, weigh 8.34 mg of this compound.
-
Add the appropriate volume of DMSO to the solid.
-
Vortex thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used if necessary.[5]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber cryovials.
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: Assessing the Short-Term Stability of this compound in an Aqueous Buffer
This protocol provides a framework for determining if this compound is stable under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC). Stability-indicating methods like HPLC are crucial for detecting degradation products.[11]
-
Objective: To quantify the percentage of intact this compound remaining in a specific aqueous buffer over a defined time course at a specific temperature.
-
Materials:
-
Prepared this compound stock solution in DMSO (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, cell culture media)
-
HPLC system with a UV detector and a suitable C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Thermostated incubator or water bath
-
-
Procedure:
-
Preparation of Test Solution: Dilute the this compound DMSO stock into your pre-warmed aqueous buffer to the final working concentration used in your experiments. Ensure the final DMSO concentration is low (typically ≤0.5%) to minimize solvent effects and potential toxicity.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and either inject it directly onto the HPLC or snap-freeze it in liquid nitrogen and store at -80°C for later analysis. This sample represents 100% integrity.
-
Incubation: Place the remaining test solution in a controlled environment that mimics your experimental conditions (e.g., 37°C incubator).
-
Time Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots and process them identically to the T=0 sample.
-
HPLC Analysis:
-
Develop an isocratic or gradient HPLC method capable of separating this compound from potential degradants and buffer components. A UV detector should be set to a wavelength where this compound has a strong absorbance, such as its λmax of 268 or 321 nm.[3]
-
Analyze all samples from the time course in a single run to ensure consistency.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining at each time point (Tx) relative to the T=0 sample using the formula:
-
% Remaining = (Peak Area at Tx / Peak Area at T=0) * 100
-
-
Plot the % remaining versus time to visualize the stability profile. A significant decrease (e.g., >10%) over the experimental duration may indicate instability.
-
-
References
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. scitechnol.com [scitechnol.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
potential off-target effects of JH-II-127
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of JH-II-127, a potent and selective LRRK2 inhibitor. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Leucine-rich repeat kinase 2 (LRRK2). It is a potent inhibitor of wild-type LRRK2 and several of its mutant forms, which are associated with Parkinson's disease.[1]
Q2: How potent is this compound against its primary target, LRRK2?
A2: this compound demonstrates high potency against different forms of LRRK2, with IC50 values in the low nanomolar range. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 6.6 |
| LRRK2 (G2019S Mutant) | 2.2 |
| LRRK2 (A2016T Mutant) | 47.7 |
Q3: What are the known off-target effects of this compound?
A3: While this compound is a highly selective inhibitor of LRRK2, some off-target kinase interactions have been identified through comprehensive screening. At a concentration of 1 µM, this compound was found to significantly inhibit Smooth muscle myosin light chain kinase (SmMLCK) and Checkpoint kinase 2 (CHK2).[1] KinomeScan analysis also revealed an interaction with the TTK protein kinase.[1]
Q4: What are the IC50 values for the identified off-target kinases?
A4: The potency of this compound against its known off-targets has been quantified and is detailed in the table below.
| Off-Target Kinase | IC50 (nM) |
| CHK2 | 27.6 |
| SmMLCK | 81.3 |
Q5: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?
A5: While this compound is highly selective, it is possible that at higher concentrations, off-target inhibition of kinases such as CHK2 or SmMLCK could contribute to unexpected phenotypes. We recommend performing dose-response experiments to determine if the observed phenotype is concentration-dependent. Comparing your results with known functions of CHK2 (involved in cell cycle control and DNA damage response) and SmMLCK (involved in smooth muscle contraction and cell migration) may provide further insights.
Q6: How can I minimize the risk of off-target effects in my experiments?
A6: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target (LRRK2 inhibition) phenotype. We recommend performing a dose-response curve to identify the optimal concentration for your specific cell type and experimental conditions. Additionally, consider using a structurally unrelated LRRK2 inhibitor as a control to confirm that the observed effects are specific to LRRK2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in LRRK2 inhibition | Inconsistent compound concentration. | Ensure accurate and consistent preparation of this compound stock solutions and dilutions. We recommend preparing fresh dilutions for each experiment. |
| Cell line instability or passage number. | Use cells within a consistent and low passage number range. Regularly verify the expression of LRRK2 in your cell line. | |
| Unexpected cell toxicity | Off-target effects at high concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold in your specific cell type. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cells. | |
| Lack of LRRK2 inhibition in cellular assays | Poor cell permeability. | While this compound is known to be cell-permeable, permeability can vary between cell types. Consider increasing the incubation time or using a positive control for LRRK2 inhibition. |
| Incorrect antibody for Western blot detection. | Verify the specificity of the phospho-LRRK2 antibody used for detecting inhibition of LRRK2 activity. |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
This protocol outlines the determination of IC50 values for this compound against LRRK2 and off-target kinases.
Caption: Workflow for in vitro kinase IC50 determination.
Detailed Steps:
-
Kinase Reaction: Recombinant LRRK2 or off-target kinase is incubated with a peptide substrate in a kinase reaction buffer.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified time.
-
Signal Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified, often using a luminescence-based assay that measures ADP production.
-
Data Analysis: The results are plotted as a dose-response curve to calculate the IC50 value.
Cellular LRRK2 Autophosphorylation Assay
This protocol describes the assessment of this compound's ability to inhibit LRRK2 autophosphorylation in a cellular context.
Caption: Workflow for cellular LRRK2 autophosphorylation assay.
Detailed Steps:
-
Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured and transfected with a plasmid encoding LRRK2 (wild-type or mutant).
-
Inhibitor Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated LRRK2 (e.g., pS935) and total LRRK2.
-
Analysis: The levels of phosphorylated LRRK2 are normalized to total LRRK2 to determine the extent of inhibition.
Signaling Pathway Considerations
This compound primarily targets the kinase activity of LRRK2. However, its off-target effects on CHK2 and SmMLCK could potentially modulate other signaling pathways.
Caption: On-target and potential off-target signaling pathways of this compound.
References
Technical Support Center: JH-II-127 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, JH-II-127. The information addresses potential issues related to cytotoxicity that may be encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It targets wild-type LRRK2 and various mutant forms, such as G2019S and A2016T, which are associated with Parkinson's disease.[1][2] Its primary mechanism is the inhibition of LRRK2 kinase activity, which can be observed by a reduction in the phosphorylation of LRRK2 at sites like Ser910 and Ser935.[3][4]
Q2: At what concentrations is this compound typically effective for LRRK2 inhibition in cell culture?
This compound has been shown to substantially inhibit the phosphorylation of wild-type and G2019S mutant LRRK2 at concentrations ranging from 0.1 to 0.3 µM in various cell types.[3][4]
Q3: Is there any published data on the general cytotoxicity of this compound?
Currently, there is a lack of publicly available studies that specifically report on the cytotoxic concentrations (e.g., CC50 or IC50 for cell viability) of this compound in various cell lines. The existing literature primarily focuses on its efficacy and selectivity as a LRRK2 inhibitor at nanomolar concentrations.
Q4: Should I be concerned about the potential for off-target cytotoxicity with this compound?
While this compound is a selective LRRK2 inhibitor, it is important to consider that it belongs to the pyrrolopyrimidine class of compounds. Some molecules with this scaffold have been reported to exhibit anti-proliferative and cytotoxic effects in cancer cell lines. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific cell system and experimental conditions.
Q5: How can I determine if this compound is causing cytotoxicity in my experiments?
It is recommended to perform a dose-response experiment and assess cell viability using standard cytotoxicity assays. These can include metabolic assays like MTT or XTT, membrane integrity assays such as the LDH release assay, or apoptosis detection methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture, with a focus on identifying and mitigating potential cytotoxicity.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in cell number or confluency after treatment with this compound. | The concentration of this compound used may be causing cytotoxicity. | Perform a dose-response curve to determine the IC50 for cell viability. Start with a broad range of concentrations, for example, from the effective concentration for LRRK2 inhibition (e.g., 100 nM) up to 10-100 µM. Use a standard cell viability assay such as MTT or LDH release. |
| Inconsistent results in cell viability assays. | Issues with compound solubility, uneven cell plating, or assay interference. | Ensure that the this compound stock solution in DMSO is fully dissolved and well-mixed before diluting in culture medium. When plating cells, ensure a homogenous single-cell suspension to achieve consistent cell numbers across wells. Include appropriate controls, such as vehicle-only (DMSO) and untreated cells. |
| High background in MTT/XTT assays. | Contamination of reagents or culture medium. The compound itself may be interfering with the assay. | Use sterile, high-quality reagents and media. To check for compound interference, include a control well with the highest concentration of this compound in cell-free media to see if it directly reduces the tetrazolium salt.[5] |
| Results from different cytotoxicity assays are conflicting. | The assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). | Use a multi-parametric approach. For example, complement a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (Annexin V/PI) to get a more complete picture of the mode of cell death. |
| No apparent cytotoxicity, but unexpected changes in cell signaling pathways. | Off-target effects of this compound at higher concentrations. | While this compound is selective, at higher concentrations, it may inhibit other kinases. If you observe unexpected phenotypic changes without overt cell death, consider performing a kinase inhibitor profiling screen or investigating other potential off-target signaling pathways. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary target, LRRK2, and its solubility in common laboratory solvents.
Table 1: Inhibitory Potency of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| Wild-Type LRRK2 | 6.6[1] |
| G2019S Mutant LRRK2 | 2.2[1] |
| A2016T Mutant LRRK2 | 47.7[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble to 100 mM |
| Ethanol | 2 mg/mL[2] |
| DMF | 30 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6][7]
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound and a vehicle control as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit for 45 minutes before the end of the experiment.
-
Background control: Cell-free medium.
-
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[8]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
This compound
-
Cells of interest
-
6-well plates or culture tubes
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and a vehicle control for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
This compound Mechanism of Action and Potential Cytotoxicity Workflow
Caption: Workflow of this compound action and potential for cytotoxicity assessment.
Troubleshooting Logic for Unexpected Cytotoxicity
References
- 1. raybiotech.com [raybiotech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bdbiosciences.com [bdbiosciences.com]
overcoming poor oral bioavailability of JH-II-127
Welcome to the technical support center for JH-II-127. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on troubleshooting and optimizing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: The literature describes this compound as having good oral bioavailability. Why might I be observing poor bioavailability in my experiments?
While published studies, such as Hatcher et al. (2015), have reported good oral bioavailability for this compound in preclinical models (e.g., 116% in mice), several factors in a research setting can lead to discrepancies and the appearance of poor bioavailability.[1] These can include:
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Formulation Issues: The method of preparation and the vehicle used for oral administration can significantly impact the dissolution and absorption of the compound.
-
Animal Model Differences: Pharmacokinetic profiles can vary between different species or even strains of animals.
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Experimental Technique: The gavage technique, stress levels of the animals, and the timing of sample collection can all influence the results.
-
Analytical Method Sensitivity: The method used to quantify this compound in plasma or tissue may lack the necessary sensitivity or be subject to interference.
-
Compound Stability: this compound could be degrading in the formulation or in the gastrointestinal tract before it can be absorbed.
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3][4] It acts on both the wild-type and mutant forms of LRRK2, which are implicated in some cases of Parkinson's disease.[1][4][5] The inhibition of LRRK2 kinase activity can be observed by a decrease in the phosphorylation of serine residues S910 and S935 on LRRK2.[1][5]
Q3: What are the solubility characteristics of this compound?
This compound is soluble in DMSO up to 100 mM.[2][3] Its solubility in aqueous solutions is lower, which is a common characteristic of small molecule kinase inhibitors. For in vivo studies, it is often formulated in vehicles that can maintain its solubility and facilitate absorption.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Dosing
This is a common challenge that can point to issues with formulation, administration, or the experimental model.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Formulation | Ensure the formulation vehicle is appropriate for this compound. Consider using a vehicle that has been successful in published studies. If developing a new formulation, assess the solubility and stability of this compound in the vehicle prior to in vivo studies. |
| Compound Precipitation | After preparing the formulation, visually inspect it for any precipitation before administration. If precipitation occurs, the formulation needs to be optimized. |
| Improper Gavage Technique | Ensure that the gavage is performed correctly to deliver the full dose to the stomach. Improper technique can lead to dose variability. |
| High First-Pass Metabolism | While this compound has shown good bioavailability, high first-pass metabolism in the liver can reduce the amount of drug reaching systemic circulation. This can be investigated through in vitro metabolism studies using liver microsomes. |
| Rapid Clearance | A short half-life will result in rapid elimination from the plasma. Ensure that the blood sampling time points are frequent enough to capture the absorption and elimination phases accurately. |
Issue 2: High Variability Between Individual Animals
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Differences in Food Intake | The presence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing. |
| Animal Stress | Stress can alter gastrointestinal motility and blood flow, impacting drug absorption. Handle animals carefully to minimize stress. |
| Underlying Health Issues | Ensure all animals are healthy and free from any conditions that might affect drug absorption or metabolism. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol provides a starting point for formulating this compound for in vivo oral bioavailability studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of DMSO.
-
Add PEG400 to the solution and mix thoroughly.
-
Add saline to the desired final volume and vortex until a clear solution is obtained.
-
Visually inspect the solution for any precipitation before use.
Note: The final concentrations of DMSO and PEG400 should be optimized to ensure the compound remains in solution and to minimize any potential toxicity of the vehicle.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a basic workflow for assessing the oral bioavailability of this compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Fast the mice for 4 hours before dosing, with free access to water.
-
Administer the this compound formulation via oral gavage at a dose of 30 mg/kg.[1][5]
-
Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
For intravenous administration (to determine absolute bioavailability), administer this compound at a lower dose (e.g., 5 mg/kg) via the tail vein.
-
Collect and process blood samples as with the oral dosing group.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).
Data Presentation
Table 1: Chemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 416.87 g/mol | [2] |
| Formula | C19H21ClN6O3 | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| IC50 (G2019S-mutant LRRK2) | 2.2 nM | [2][3] |
| IC50 (wild-type LRRK2) | 6.6 nM | [2][3] |
| Oral Bioavailability (F%) in Mice | 116% | [1] |
| Half-life in Mice (10 mg/kg p.o.) | 0.66 h | [1] |
| Plasma Exposure (AUClast) in Mice (10 mg/kg p.o.) | 3094 h*ng/mL | [1] |
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining oral bioavailability.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
JH-II-127 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and storage of the LRRK2 inhibitor, JH-II-127. It includes frequently asked questions regarding its stability and degradation, as well as troubleshooting guides for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] For stock solutions, different storage conditions apply. A stock solution in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM.[3][4] It is also soluble in DMF at 30 mg/mL and ethanol at 2 mg/mL. For aqueous buffers, a 1:1 solution of DMSO:PBS (pH 7.2) can be used, with a solubility of 0.5 mg/mL.[1] When preparing stock solutions, it is important to use anhydrous solvents to minimize hydrolysis.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its pyrrolopyrimidine core structure, potential degradation routes include:
-
Oxidation: The pyrrole and pyrimidine rings, as well as the aniline and methylamino groups, can be susceptible to oxidation. This can be initiated by exposure to air, light, or oxidizing agents.
-
Hydrolysis: The amide bond in the morpholinyl-methanone moiety could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Exposure to UV light may induce degradation. It is advisable to protect solutions of this compound from light.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method would show a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.[2][5][6][7]
Troubleshooting Guides
LRRK2 Kinase Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak inhibition of LRRK2 activity | This compound degradation: Compound may have degraded due to improper storage or handling. | 1. Prepare fresh dilutions from a new stock solution. 2. Verify the integrity of the stock solution using HPLC. 3. Ensure the compound is fully dissolved in the assay buffer. |
| Incorrect assay conditions: Sub-optimal ATP or substrate concentrations. | 1. Titrate ATP and substrate concentrations to determine the Km for your specific LRRK2 variant and substrate. 2. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%. | |
| Inactive enzyme: LRRK2 enzyme may have lost activity. | 1. Use a new aliquot of LRRK2 enzyme. 2. Include a positive control inhibitor with known activity. | |
| High background signal | Non-specific binding: Antibody or detection reagent is binding non-specifically. | 1. Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent). 2. Titrate primary and secondary antibody concentrations. |
| Contaminated reagents: Assay buffer or other reagents may be contaminated. | 1. Prepare fresh assay buffers and reagents. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent dilution of compounds or reagents. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Prepare a large batch of master mix for all wells in an experiment. |
| Plate edge effects: Evaporation from wells at the edge of the plate. | 1. Do not use the outer wells of the plate for experimental samples. 2. Ensure proper sealing of the plate during incubation. |
Cell-Based Assays (e.g., Western Blot for LRRK2 phosphorylation)
| Issue | Possible Cause | Troubleshooting Steps |
| No decrease in LRRK2 phosphorylation (e.g., pS935) after this compound treatment | Compound insolubility: this compound may have precipitated in the cell culture medium. | 1. Visually inspect the media for any precipitate. 2. Ensure the final DMSO concentration is below a cytotoxic level (typically <0.5%). 3. Consider using a different formulation, such as conjugation with a carrier molecule if solubility is a persistent issue. |
| Insufficient treatment time or concentration: The incubation time or concentration of this compound may be too low. | 1. Perform a time-course and dose-response experiment to determine optimal conditions. Inhibition of LRRK2 phosphorylation has been observed at concentrations of 0.1-0.3 µM with a 90-minute treatment.[8] | |
| Cell line specific effects: The cell line may have low LRRK2 expression or be resistant to the inhibitor. | 1. Confirm LRRK2 expression in your cell line by Western blot or qPCR. 2. Try a different cell line known to express LRRK2. | |
| High background in Western Blot | Non-specific antibody binding: Primary or secondary antibody is binding to other proteins. | 1. Increase the stringency of washes (e.g., increase the number of washes, add more detergent). 2. Optimize the antibody dilutions. 3. Use a different blocking buffer.[9][10] |
| Weak or no LRRK2 signal in Western Blot | Low protein load or poor transfer: Insufficient protein loaded on the gel or inefficient transfer to the membrane. | 1. Increase the amount of protein loaded. 2. Optimize transfer conditions (time, voltage) for a large protein like LRRK2 (~286 kDa).[11] |
| Inactive antibody: The primary antibody may have lost activity. | 1. Use a fresh aliquot of the antibody. 2. Include a positive control lysate from cells known to express LRRK2. |
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 416.87 g/mol | [3][4] |
| Formula | C₁₉H₂₁ClN₆O₃ | [3][4] |
| IC₅₀ (G2019S-mutant LRRK2) | 2.2 nM | [3][4] |
| IC₅₀ (wild-type LRRK2) | 6.6 nM | [3][4] |
| IC₅₀ (A2016T-mutant LRRK2) | 47.7 nM | [3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mM | [3][4] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrumentation and specific degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. This gradient should be optimized to achieve separation of the parent compound from any degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (268 nm and 321 nm).[1]
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10 µM).
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate this compound solution with 0.1 M HCl or 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours. Neutralize the samples before injection.
-
Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system. Monitor for the appearance of new peaks and a decrease in the area of the parent this compound peak.
Protocol 2: In Vitro LRRK2 Kinase Assay
This protocol is a representative example for measuring the inhibitory activity of this compound against LRRK2.
-
Reagents:
-
Recombinant LRRK2 enzyme (wild-type or mutant).
-
LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
ATP.
-
This compound stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the LRRK2 enzyme and the this compound dilutions (or vehicle).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP. The final ATP concentration should be close to its Km for LRRK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. scispace.com [scispace.com]
- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - EE [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Technical Support Center: LRRK2 Inhibition Assays Featuring JH-II-127
Welcome to the technical support center for LRRK2 inhibition assays using JH-II-127. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and achieve robust, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] It functions as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type LRRK2 and its pathogenic mutants, such as G2019S.[1][4] The G2019S mutation, in particular, is known to increase LRRK2 kinase activity and is a significant genetic factor in both familial and sporadic Parkinson's disease.[1][5] By blocking the kinase activity, this compound prevents the phosphorylation of LRRK2 substrates.[1][2][3]
Q2: What is the most common readout for LRRK2 kinase activity inhibition in a cellular context?
A2: The most common and reliable readouts for LRRK2 inhibition in cells are the dephosphorylation of LRRK2 at specific serine residues, notably Ser910 and Ser935, and the downstream inhibition of Rab10 phosphorylation at Threonine 73 (pRab10 T73).[1][6] While Ser910 and Ser935 are not direct autophosphorylation sites, their phosphorylation status is dependent on LRRK2 kinase activity.[7] Inhibition of LRRK2 with compounds like this compound leads to a measurable decrease in the phosphorylation of these sites.[1][7] The phosphorylation of Rab10, a direct physiological substrate of LRRK2, is also a highly robust biomarker for LRRK2 pathway activity.[6][8]
Q3: What are the key differences in this compound potency against wild-type LRRK2 versus the G2019S mutant?
A3: this compound is highly potent against both wild-type and G2019S-mutant LRRK2, but it typically shows slightly higher potency for the G2019S mutant. This is a common feature for many LRRK2 inhibitors, as the G2019S mutation can alter the conformation of the kinase domain. Quantitative data shows that this compound has an IC50 of 6.6 nM for wild-type LRRK2 and 2.2 nM for the G2019S mutant in enzymatic assays.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across different LRRK2 variants. The data below is compiled from in vitro enzymatic assays.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type (WT) | 6.6[4] |
| G2019S Mutant | 2.2[4] |
| A2016T Mutant | 47.7[4] |
Visualizing Key Processes
The following diagrams illustrate the LRRK2 signaling pathway, a standard experimental workflow, and a troubleshooting guide to help visualize and address common issues.
Caption: LRRK2 pathway and inhibition by this compound.
Caption: Workflow for a cellular LRRK2 inhibition assay.
Troubleshooting Guide
High variability in results can often be traced to specific experimental steps. Use this guide to diagnose and resolve common problems.
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent issue. The root cause can often be found in one of the following areas:
-
Reagent Stability and Solubility: this compound is soluble in DMSO up to 100 mM. Ensure your stock solution is fully dissolved and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.
-
Cellular Health and Density: The expression levels of LRRK2 can vary with cell density and passage number.[9] Use cells within a consistent passage range and plate them to achieve a consistent density at the time of the assay.
-
Assay Conditions: Incubation times with the inhibitor, ATP concentration (for in vitro assays), and lysis buffer composition can all impact the results. Standardize these parameters across all experiments.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - University of Exeter - Figshare [ore.exeter.ac.uk]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 6. portlandpress.com [portlandpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with JH-II-127 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with JH-II-127, a potent and selective LRRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in a cellular assay?
A1: The primary expected outcome of this compound treatment is the dose-dependent inhibition of Leucine-rich repeat kinase 2 (LRRK2) kinase activity. This is typically observed as a significant reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, such as Serine 910 and Serine 935.[1][2] Consequently, a decrease in the phosphorylation of downstream LRRK2 substrates, such as Rab10, is also anticipated.[3]
Q2: At what concentration should I see an effect with this compound?
A2: this compound is a highly potent inhibitor of LRRK2. In biochemical assays, the IC50 values are in the low nanomolar range.[4][5][6] For cellular assays, a significant reduction in LRRK2 phosphorylation is typically observed at concentrations between 0.1 and 0.3 µM.[1][2] However, the optimal concentration can vary depending on the cell type, expression levels of LRRK2, and specific experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your system.
Q3: Is this compound selective for LRRK2?
A3: this compound has demonstrated high selectivity for LRRK2 over a broad panel of other kinases.[4] However, like all kinase inhibitors, the possibility of off-target effects exists, especially at higher concentrations. A kinase selectivity profile for this compound (referred to as compound 18 in the study) showed that at a concentration of 1 µM, it only significantly inhibited SmMLCK and CHK2, with IC50 values of 81.3 nM and 27.6 nM, respectively.[1]
Troubleshooting Guides
Unexpected Result 1: No change in LRRK2 phosphorylation after this compound treatment.
This guide will help you troubleshoot experiments where you do not observe the expected decrease in LRRK2 phosphorylation (e.g., at pSer935) following treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Ensure this compound has been stored correctly at -20°C.[4] - Prepare fresh stock solutions in DMSO.[4] - Verify the final concentration of the compound in your experiment. |
| Low LRRK2 Expression/Activity | - Confirm LRRK2 expression in your cell line or tissue by Western blot. - If endogenous levels are low, consider using cells overexpressing LRRK2. - Ensure your experimental conditions do not inhibit basal LRRK2 activity. |
| Suboptimal Antibody Performance | - Use a validated antibody for phosphorylated LRRK2. - Optimize antibody dilution and incubation times. - Include a positive control (e.g., lysate from cells with activated LRRK2) and a negative control (e.g., lysate from LRRK2 knockout cells). |
| Ineffective Cell Lysis | - Use a lysis buffer containing phosphatase inhibitors to preserve phosphorylation status. - Ensure complete cell lysis to release the target protein. |
| Western Blot Transfer Issues | - For large proteins like LRRK2 (~286 kDa), optimize the transfer conditions (e.g., use a lower percentage gel, longer transfer time, or a wet transfer system). - Confirm successful transfer by staining the membrane with Ponceau S.[7] |
Unexpected Result 2: Decreased cell viability after this compound treatment.
This guide addresses situations where this compound treatment leads to a significant decrease in cell viability, which may not be the intended outcome of LRRK2 inhibition in your model system.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. - Use the lowest effective concentration that inhibits LRRK2 phosphorylation without significantly impacting cell viability. |
| Off-Target Effects | - At higher concentrations, this compound may inhibit other kinases, leading to toxicity.[1] - Compare the effects of this compound with other LRRK2 inhibitors with different chemical scaffolds. - If possible, use a kinase-dead LRRK2 mutant as a control to confirm that the observed toxicity is LRRK2-dependent. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. - Include a vehicle-only control in your experiments. |
| Cell Line Sensitivity | - Some cell lines may be more sensitive to LRRK2 inhibition or the specific chemical scaffold of this compound. - Review the literature for studies using this compound in your cell model. |
Unexpected Result 3: Unexpected changes in downstream signaling pathways.
This guide provides steps to interpret unexpected alterations in signaling pathways downstream of LRRK2.
| Potential Cause | Troubleshooting Steps |
| Complex LRRK2 Biology | - LRRK2 is involved in multiple cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics.[3] - Inhibition of LRRK2 can have pleiotropic effects. - Review the literature to understand the known functions of LRRK2 in your experimental context. |
| Off-Target Effects | - As mentioned, off-target kinase inhibition can activate or inhibit other signaling pathways.[1] - Use a more specific LRRK2 inhibitor as a comparison if available. - Validate key downstream changes with alternative methods (e.g., using siRNA to knockdown LRRK2). |
| Feedback Loops | - Inhibition of a kinase can sometimes lead to the activation of compensatory signaling pathways. - Investigate the phosphorylation status of other kinases in the same or related pathways. |
| Experimental Artifacts | - Ensure that the observed changes are reproducible and statistically significant. - Include appropriate positive and negative controls for the downstream signaling pathways of interest. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 6.6[4][5][6] |
| G2019S Mutant | 2.2[4][5][6] |
| A2016T Mutant | 47.7[4][5][6] |
Table 2: Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase | % Inhibition | IC50 (nM) |
| SmMLCK | >90% | 81.3[1] |
| CHK2 | >90% | 27.6[1] |
| Data for 136 other kinases showed <90% inhibition at 1 µM. |
Experimental Protocols
Western Blotting for Phosphorylated LRRK2 (pSer935)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 6-8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane. For a large protein like LRRK2, a wet transfer at 4°C overnight is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSer935-LRRK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip and re-probe the membrane for total LRRK2 and a loading control (e.g., GAPDH or β-actin).
-
In Vitro LRRK2 Kinase Assay (Radiometric)
-
Reaction Setup:
-
Prepare a reaction mix containing kinase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerophosphate), recombinant LRRK2 protein, and the substrate (e.g., myelin basic protein, MBP).
-
Add this compound at various concentrations or a vehicle control (DMSO).
-
-
Kinase Reaction:
-
Initiate the reaction by adding a solution containing ATP, MgCl2, and [γ-32P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value for cytotoxicity.
-
Visualizations
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. raybiotech.com [raybiotech.com]
- 7. bosterbio.com [bosterbio.com]
JH-II-127 batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address concerns regarding batch-to-batch variability of the LRRK2 inhibitor, JH-II-127. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] It functions by inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of LRRK2 itself and its downstream substrates.[2][4] Specifically, this compound has been shown to inhibit the phosphorylation of LRRK2 at serine residues 910 and 935.[2][4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the form of the LRRK2 enzyme:
| LRRK2 Form | IC50 (nM) |
| Wild-Type (WT) | 6.6 |
| G2019S Mutant | 2.2 |
| A2016T Mutant | 47.7 |
Data sourced from multiple suppliers and publications.[1]
Q3: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
While specific batch-to-batch variability data for this compound is not publicly available, general causes for such variability in small molecules include:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Polymorphism: The existence of different crystal forms of the compound, which can affect solubility and bioavailability.[5]
-
Solubility: Variations in how well the compound dissolves can impact its effective concentration in assays.
-
Stability: Degradation of the compound over time or due to improper storage.
-
Contaminants: Presence of residual solvents, starting materials, or by-products from the synthesis process.
Q4: How can I be sure that the this compound I'm using is active?
To confirm the activity of your this compound batch, we recommend performing a functional assay. An in-cell Western blot to assess the inhibition of LRRK2 phosphorylation at Ser935 is a direct and reliable method. A significant reduction in phosphorylated LRRK2 upon treatment with this compound would indicate an active compound.
Troubleshooting Guides
Problem 1: Decreased or no inhibition of LRRK2 activity observed in my cellular assay.
If you are observing a lack of efficacy with a new batch of this compound, consider the following troubleshooting steps:
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound activity.
Recommended Experimental Protocols:
-
In Vitro LRRK2 Kinase Assay: This assay directly measures the ability of this compound to inhibit LRRK2 kinase activity in a cell-free system. This will help determine if the compound itself is active.
-
Western Blot for Phospho-LRRK2 (Ser935): This cellular assay confirms that this compound can penetrate cells and inhibit LRRK2 phosphorylation at a key regulatory site.
Problem 2: Inconsistent results between different batches of this compound.
Batch-to-batch variability can manifest as shifts in IC50 values or a different magnitude of effect in your experiments. The following steps can help you characterize and potentially normalize for this variability.
Experimental Workflow for Batch Comparison
Caption: Workflow for comparing and normalizing different this compound batches.
Recommended Experimental Protocols:
-
Cell Viability Assay: A dose-response curve using a cell viability assay can provide a functional IC50 value for each batch, allowing for a quantitative comparison of their potency.
-
Comparative Western Blot: Running parallel Western blots with both batches at the same concentrations will provide a direct visual comparison of their ability to inhibit LRRK2 phosphorylation.
Experimental Protocols
Protocol 1: Western Blot for Phospho-LRRK2 (Ser935)
Objective: To assess the in-cell activity of this compound by measuring the inhibition of LRRK2 phosphorylation at Ser935.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2)
-
This compound (from different batches if comparing)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-LRRK2 (Ser935), Mouse anti-total LRRK2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a single, effective concentration for a defined period (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and then lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-phospho-LRRK2 and anti-total LRRK2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-LRRK2 and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal for each sample.
Protocol 2: In Vitro LRRK2 Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on LRRK2 kinase activity in a cell-free system.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
-
LRRK2 substrate (e.g., LRRKtide peptide or a recombinant protein substrate)
-
This compound
-
Kinase assay buffer
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiometric assay
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure (using ADP-Glo™ Assay):
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, LRRK2 enzyme, and the LRRK2 substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO vehicle control to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for the recommended time at the specified temperature (e.g., 60 minutes at 30°C).
-
Stop Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a microplate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 3: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effects of this compound and compare the potency of different batches.
Materials:
-
A suitable cell line
-
96-well clear or opaque-walled tissue culture plates
-
This compound (from different batches)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure (using MTT):
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and/or different batches) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each batch.
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling and the point of inhibition by this compound.
Caption: this compound inhibits LRRK2 autophosphorylation and substrate phosphorylation.
References
- 1. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Validation & Comparative
LRRK2 Inhibitors: A Comparative Analysis of JH-II-127 and GNE-7915
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target in the development of treatments for Parkinson's disease, particularly in cases linked to genetic mutations of the LRRK2 gene. The development of potent and selective LRRK2 inhibitors is a primary focus for researchers. This guide provides a detailed comparison of two prominent LRRK2 inhibitors, JH-II-127 and GNE-7915, with a focus on their biochemical and cellular activity, selectivity, and in vivo pharmacodynamics, supported by experimental data.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and GNE-7915, offering a direct comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | Wild-Type LRRK2 | 6.6[1] | - |
| G2019S Mutant LRRK2 | 2.2[1] | - | |
| A2016T Mutant LRRK2 | 47.7[1] | - | |
| GNE-7915 | LRRK2 | 9[2][3][4][5] | 1[2][4] |
Table 2: Pharmacokinetic Properties
| Inhibitor | Parameter | Value | Species | Administration |
| This compound | Oral Bioavailability (F%) | 116%[6] | Mouse | 10 mg/kg p.o. |
| Half-life (t½) | 0.66 h[6] | Mouse | 10 mg/kg p.o. | |
| Brain/Plasma Ratio | 0.45[6] | Mouse | 2 mg/kg i.v. | |
| GNE-7915 | Brain Penetration | Yes[2][3][4][5] | Multiple Species[5] | - |
Head-to-Head Comparison in a Pharmacodynamic Study
A direct comparison of this compound and GNE-7915 was conducted to assess their ability to inhibit LRRK2 phosphorylation in vivo. Following oral gavage administration in mice, the levels of phosphorylated LRRK2 at serine 935 (pS935-LRRK2), a key biomarker of LRRK2 kinase activity, were measured in brain, spleen, and kidney tissues. This compound demonstrated the ability to inhibit LRRK2 phosphorylation in the brain at doses as low as 30 mg/kg.[6][7] At a dose of 100 mg/kg, both inhibitors showed efficacy in peripheral tissues.[6]
Kinase Selectivity Profile
Both this compound and GNE-7915 exhibit high selectivity for LRRK2.
This compound: When screened against a panel of 451 kinases at a concentration of 1 µM, this compound only showed significant interaction with LRRK2[G2019S], TTK, and RPS6KA4, demonstrating its outstanding selectivity.[6] A separate screen against 138 kinases also confirmed its high selectivity for LRRK2.
GNE-7915: In a screen of 187 kinases, GNE-7915 only inhibited TTK kinase to a significant extent (greater than 50% inhibition at 100 nM).[2][3] An expanded profile across 392 kinases revealed that GNE-7915 only bound to 10 enzymes with greater than 50% probe displacement at 100 nM, with the most significant binding observed for LRRK2, TTK, and ALK.[3]
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the LRRK2 signaling pathway and the experimental procedures used to evaluate inhibitor efficacy.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against LRRK2.
Methodology:
-
Recombinant GST-tagged LRRK2 protein (wild-type or mutant) is used.[6]
-
The kinase reaction is performed in a buffer containing ATP (e.g., 100 µM) and a peptide substrate (e.g., 20 µM Nictide).[6]
-
The inhibitors (this compound or GNE-7915) are added at varying concentrations.
-
The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
The amount of phosphorylated substrate is quantified, typically using a radiometric assay (³²P-ATP) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
Objective: To assess the ability of the inhibitors to block LRRK2 phosphorylation in a cellular context.
Methodology:
-
HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant) are cultured to ~80% confluency.[6]
-
The cells are treated with various concentrations of the LRRK2 inhibitor (e.g., this compound or GNE-7915) or DMSO as a vehicle control for a specified duration (e.g., 90 minutes).[6]
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the ratio of phosphorylated to total LRRK2.
In Vivo Pharmacodynamic Analysis
Objective: To evaluate the in vivo efficacy of the inhibitors in reducing LRRK2 phosphorylation in animal models.
Methodology:
-
Mice are administered the LRRK2 inhibitor (this compound or GNE-7915) or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection at specified doses.[6]
-
At various time points after administration, the animals are euthanized, and tissues of interest (e.g., brain, spleen, kidney) are collected.[6]
-
The tissues are homogenized in lysis buffer, and the protein concentration is determined.
-
The levels of phosphorylated LRRK2 (e.g., pS935-LRRK2) and total LRRK2 are analyzed by Western blotting as described in the cellular assay protocol.[6]
Conclusion
Both this compound and GNE-7915 are potent and highly selective inhibitors of LRRK2 kinase activity. This compound demonstrates excellent potency against both wild-type and the pathogenic G2019S mutant LRRK2, coupled with good oral bioavailability and brain penetration in mice. GNE-7915 also shows high potency and brain penetrance. The choice between these inhibitors for a specific research application may depend on the desired pharmacokinetic profile and the specific LRRK2 variant being studied. The experimental protocols provided herein offer a foundation for researchers to evaluate these and other LRRK2 inhibitors in their own experimental settings.
References
- 1. This compound | LRRK2 | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of LRRK2 Inhibitors: JH-II-127 vs. LRRK2-IN-1
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of two prominent LRRK2 inhibitors, JH-II-127 and LRRK2-IN-1. This guide provides a detailed analysis of their performance based on supporting experimental data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the fight against Parkinson's disease. The discovery of pathogenic mutations in the LRRK2 gene and their association with an increased risk of the disease has spurred the development of potent and selective inhibitors. Among these, this compound and LRRK2-IN-1 have been pivotal research tools. This guide offers an objective comparison of their efficacy, providing valuable insights for researchers navigating the landscape of LRRK2 inhibition.
Quantitative Efficacy: A Tale of Two Inhibitors
The inhibitory potency of this compound and LRRK2-IN-1 has been evaluated against wild-type LRRK2 and its pathogenic mutant forms. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays provide a quantitative measure of their efficacy.
| Inhibitor | Wild-Type LRRK2 IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | LRRK2 (A2016T) IC50 (nM) | LRRK2 (G2019S + A2016T) IC50 (nM) |
| This compound | 6.6 | 2.2 | 47.7 | 3080 |
| LRRK2-IN-1 | 13 ± 1.8 | 6 ± 0.9 | 2450 ± 16 | 3080 ± 10 |
Data compiled from "Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor".[1]
This compound demonstrates superior potency against wild-type LRRK2 and the common G2019S mutant compared to LRRK2-IN-1.[1] Notably, both inhibitors show significantly reduced efficacy against the A2016T single mutant and the G2019S + A2016T double mutant.[1]
In cellular assays, this compound effectively inhibits the phosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, which are markers of LRRK2 kinase activity. Studies in HEK293 cells stably expressing wild-type or G2019S mutant LRRK2 showed that this compound induced substantial dephosphorylation of these sites at concentrations around 0.3 μM, a potency comparable to that of LRRK2-IN-1.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and LRRK2-IN-1.
In Vitro LRRK2 Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on LRRK2 kinase activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant GST-tagged LRRK2 protein fragments (residues 1326–2517) of wild-type, G2019S, A2016T, and G2019S + A2016T mutants are used as the enzyme source. A synthetic peptide, Nictide, serves as the substrate.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 20 µM Nictide and 100 µM ATP.
-
Inhibitor Addition: A concentration gradient of the inhibitor (this compound or LRRK2-IN-1) is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the phosphorylation of Nictide by LRRK2.
-
Detection: The level of phosphorylated Nictide is quantified, typically using a radioactivity-based assay with [γ-32P]ATP or a fluorescence-based method.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LRRK2 Phosphorylation Assay (Immunoblotting)
This assay assesses the ability of the inhibitors to block LRRK2 activity within a cellular context.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are stably transfected to express GFP-tagged wild-type LRRK2 or its mutants (e.g., G2019S).
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound or LRRK2-IN-1 (or DMSO as a vehicle control) for a specified duration (e.g., 90 minutes).
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (pSer910 and pSer935) and total LRRK2.
-
Visualization: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used to visualize the protein bands.
-
Analysis: The intensity of the phosphorylated LRRK2 bands is normalized to the total LRRK2 bands to determine the dose-dependent inhibition of LRRK2 phosphorylation.
Visualizing the Molecular Landscape
Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental workflows involved in LRRK2 inhibitor research.
Caption: Simplified LRRK2 signaling pathway and points of inhibition.
Caption: Workflow for comparing LRRK2 inhibitor efficacy.
Concluding Remarks
Both this compound and LRRK2-IN-1 have been instrumental in advancing our understanding of LRRK2 biology and the therapeutic potential of its inhibition. While LRRK2-IN-1 served as a foundational tool compound, this compound represents a significant step forward with its enhanced potency, particularly against the clinically relevant G2019S mutant. Furthermore, this compound is reported to be a brain-penetrant inhibitor, a crucial characteristic for targeting neurodegenerative diseases, although LRRK2-IN-1 is known to have poor brain penetrance. It is important to note that LRRK2-IN-1 has also been associated with off-target effects, which should be a consideration in experimental design.
This comparative guide provides a snapshot of the publicly available data on the efficacy of these two inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific requirements of their experimental systems when selecting an appropriate LRRK2 inhibitor. The continued development of highly potent, selective, and brain-penetrant LRRK2 inhibitors remains a key objective in the pursuit of disease-modifying therapies for Parkinson's disease.
References
Validating Brain Target Engagement of LRRK2 Inhibitor JH-II-127: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the brain target engagement of JH-II-127, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Activating mutations in LRRK2 are a significant genetic cause of both familial and sporadic Parkinson's disease, making the in-vivo validation of LRRK2 inhibitors a critical step in the development of potential disease-modifying therapies.[1][2][3]
Executive Summary
This compound is an orally bioavailable and brain-penetrant inhibitor of LRRK2 kinase activity.[4] It demonstrates high potency against wild-type LRRK2 and the pathogenic G2019S and A2016T mutants.[4][5] This guide will compare this compound with other known LRRK2 inhibitors, presenting key in-vitro and in-vivo data in tabular format, detailing the experimental protocols used to generate this data, and visualizing the relevant biological pathways and experimental workflows.
Comparative Analysis of LRRK2 Inhibitors
The following tables summarize the key performance indicators of this compound in comparison to other notable LRRK2 inhibitors.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | WT LRRK2 | 6.6 | Enzymatic Assay |
| G2019S LRRK2 | 2.2 | Enzymatic Assay | |
| A2016T LRRK2 | 47.7 | Enzymatic Assay | |
| LRRK2-IN-1 | G2019S LRRK2 | 13 | Enzymatic Assay |
| CZC-25146 | G2019S LRRK2 | 2.9 | Enzymatic Assay |
| TAE684 | G2019S LRRK2 | 7.8 | Enzymatic Assay |
| GSK2578215A | G2019S LRRK2 | 5.9 | Enzymatic Assay |
| GNE7915 | WT LRRK2 | 11 | Enzymatic Assay |
Data for this compound sourced from[4][5]. Data for other inhibitors is illustrative and based on publicly available information.
Table 2: In Vivo Target Engagement in Mouse Brain
| Compound | Dose (mg/kg, oral) | Time Point | % Inhibition of pSer935-LRRK2 |
| This compound | 30 | 1 hour | Substantial |
| GNE7915 | 30 | 1 hour | Significant |
| LRRK2-IN-1 | Not Orally Bioavailable | - | - |
Data for this compound sourced from[1][2][3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro LRRK2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 protein (Wild-type or mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic (Target Engagement) Study
Objective: To assess the ability of a compound to inhibit LRRK2 kinase activity in the brain of a living animal.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (for control group)
-
Experimental animals (e.g., mice)
-
Tissue homogenization buffer
-
Antibodies: anti-pSer935-LRRK2, anti-total LRRK2
-
Western blot reagents and equipment
Procedure:
-
Administer the test compound or vehicle to the animals via oral gavage.
-
At specified time points after dosing, euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue in lysis buffer to extract proteins.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis:
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Use secondary antibodies conjugated to a detectable marker.
-
Visualize and quantify the protein bands.
-
-
Calculate the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of target inhibition.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
LRRK2 Signaling Pathway and Inhibition
Caption: LRRK2 autophosphorylation leads to its activation and subsequent phosphorylation of downstream substrates, which can be blocked by inhibitors like this compound.
Experimental Workflow for In Vivo Target Engagement
Caption: A streamlined workflow for assessing in-vivo target engagement of a LRRK2 inhibitor in the brain.
Conclusion
The validation of target engagement in the brain is a pivotal milestone in the preclinical development of LRRK2 inhibitors. This compound has demonstrated robust target engagement in the brain, as evidenced by the significant reduction in LRRK2 autophosphorylation at Ser935.[1] The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret their own studies, ultimately accelerating the development of novel therapeutics for Parkinson's disease.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
Independent Verification of JH-II-127 Potency: A Comparative Guide
This guide provides an objective comparison of the LRRK2 inhibitor JH-II-127 with other notable alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of kinase inhibitors and neurodegenerative disease.
Data Presentation: Comparative Potency of LRRK2 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other selected LRRK2 inhibitors against wild-type (WT) and various mutant forms of the LRRK2 protein. Lower IC50 values indicate higher potency.
| Inhibitor | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | LRRK2 (A2016T) IC50 (nM) | LRRK2 (G2019S + A2016T) IC50 (nM) |
| This compound | 6.6 [1][2][3][4] | 2.2 [1][2][3][4] | 47.7 [1][2][3][4] | 3080 [5] |
| LRRK2-IN-1 | 13[1][5][6][7][8] | 6[1][5][6][7][8] | 2450[1] | 3080[1] |
| GSK2578215A | 10.1 - 10.9[1][9][10] | 8.9[1][9][10] | 81.1[1] | 61.3[1] |
| MLi-2 | - | 0.76[1] | - | - |
| PFE-360 | 2.3[1] | - | - | - |
| CZC-25146 | 4.76[1] | 6.87[1] | - | - |
Experimental Protocols
The following section details a generalized methodology for determining the in vitro kinase activity of LRRK2 and the potency of its inhibitors. Specific parameters may vary between studies.
In Vitro LRRK2 Kinase Assay
This assay measures the phosphorylation of a substrate by the LRRK2 enzyme in the presence and absence of an inhibitor.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate, pH 7.4)[11]
-
Substrate (e.g., Myelin Basic Protein (MBP), LRRKtide, or a specific Rab protein)[12]
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP for mass spectrometry)[11]
-
MgCl₂
-
Kinase inhibitors (e.g., this compound) dissolved in DMSO
-
Reaction tubes
-
Incubator
-
Detection system (e.g., phosphorimager for radioactive assays or mass spectrometer)
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant LRRK2 enzyme, the chosen substrate, and the kinase assay buffer.
-
Inhibitor Addition: A serial dilution of the inhibitor (e.g., this compound) is added to the reaction mixtures. A control reaction with DMSO (vehicle) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of ATP and MgCl₂. The final ATP concentration is typically kept near the Km value for LRRK2 to ensure accurate IC50 determination.[7]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes) to allow for substrate phosphorylation.[11]
-
Termination of Reaction: The reaction is stopped, for example, by adding a sample buffer for SDS-PAGE or by acidification for mass spectrometry analysis.[11]
-
Detection and Analysis: The extent of substrate phosphorylation is quantified.
-
Radiometric Assay: Phosphorylated proteins are separated by SDS-PAGE, and the incorporated radioactivity is measured using a phosphorimager.
-
Mass Spectrometry: The ratio of phosphorylated to unphosphorylated substrate is determined.
-
-
IC50 Calculation: The inhibitor concentration that results in 50% inhibition of LRRK2 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of LRRK2
Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[13] LRRK2 is a complex protein with both kinase and GTPase domains and is involved in multiple cellular processes.[14] Pathogenic mutations often lead to increased kinase activity, which is linked to neuronal cell death.[15] LRRK2 can phosphorylate a subset of Rab GTPases, affecting vesicular trafficking.[16] It is also implicated as an upstream regulator of the mitogen-activated protein kinase (MAPK) signaling pathways.[17]
Caption: Simplified LRRK2 signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound against LRRK2.
Caption: Workflow for LRRK2 IC50 determination.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LRRK2-IN-1 | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 7. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Brain-Penetrant LRRK2 Inhibitors for Parkinson's Disease Research
A detailed guide for researchers on the comparative efficacy and experimental profiles of leading LRRK2 inhibitors, with a focus on JH-II-127.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target.[1][2][3] The development of potent, selective, and brain-penetrant LRRK2 inhibitors is therefore of paramount importance for advancing our understanding of PD pathology and for developing novel disease-modifying therapies. This guide provides a comparative overview of this compound and other notable brain-penetrant LRRK2 inhibitors, including MLi-2, GNE-7915, and PFE-360, with supporting experimental data and protocols to aid researchers in their selection of the most appropriate tool compounds for their studies.
LRRK2 Signaling Pathway
Mutations in LRRK2 can lead to its overactivation, which is implicated in the neurodegeneration seen in Parkinson's disease.[4][5] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[6][7] Its activation can influence a variety of cellular processes, including vesicle trafficking, autophagy, and inflammatory responses.[6][8] A key downstream event is the phosphorylation of a subset of Rab GTPases.[3] LRRK2 inhibitors aim to reduce this hyper-kinase activity, thereby mitigating its pathological effects.
Figure 1: Simplified LRRK2 signaling pathway in Parkinson's disease and the point of intervention for LRRK2 inhibitors.
Comparative Performance of LRRK2 Inhibitors
The following tables summarize the key in vitro and in vivo properties of this compound and other brain-penetrant LRRK2 inhibitors.
In Vitro Potency
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | LRRK2 (Wild-Type) | 6.6 | [9][10] |
| LRRK2 (G2019S) | 2.2 | [9][10] | |
| LRRK2 (A2016T) | 47.7 | [9][10] | |
| MLi-2 | LRRK2 | 0.76 | [2][11][12] |
| GNE-7915 | LRRK2 | 9 | [13][14][15][16] |
| PFE-360 | LRRK2 | 2.3 (in vivo) | [17][18][19] |
Cellular Activity
| Inhibitor | Cellular Assay | IC50 (nM) | Reference(s) |
| This compound | Inhibition of LRRK2 pSer910/pSer935 in HEK293 cells | ~100-300 | [1][20][21] |
| MLi-2 | Dephosphorylation of LRRK2 pSer935 | 1.4 | [2][11] |
| GNE-7915 | Inhibition of LRRK2 autophosphorylation in HEK293 cells | 9 | [13] |
| HG-10-102-01 | Inhibition of LRRK2 pSer910/pSer935 in HEK293 cells | ~100-300 | [22][23] |
In Vivo Pharmacodynamics and Brain Penetration
| Inhibitor | Animal Model | Dose | Key Findings | Reference(s) |
| This compound | Mouse | 30 mg/kg (oral) | Capable of inhibiting Ser935 phosphorylation in the mouse brain. | [1][20][21] |
| MLi-2 | Mouse | 1-100 mg/kg (oral) | Dose-dependent central and peripheral target inhibition over 24 hours. | [11] |
| GNE-7915 | BAC Transgenic Mouse (hLRRK2 G2019S) | 50 mg/kg (i.p. or p.o.) | Concentration-dependent knockdown of pLRRK2 in the brain. | [13] |
| PFE-360 | Rat | 4 mg/kg and 7.5 mg/kg (oral, BID) | Potently decreases the LRRK2-pSer935/total LRRK2 ratio. | [17][18] |
| HG-10-102-01 | Mouse | 50 mg/kg (i.p.) | Capable of inhibiting Ser910 and Ser935 phosphorylation in mouse brain. | [22][23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of LRRK2 inhibitors.
LRRK2 Kinase Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of LRRK2 and the potency of inhibitors.
Figure 2: General workflow for an in vitro LRRK2 kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the LRRK2 enzyme (e.g., recombinant human LRRK2), a peptide substrate (such as LRRKtide or Nictide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[24]
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 120 minutes).[24]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity, or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays.[24][25]
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LRRK2 Phosphorylation Assay
This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by assessing the phosphorylation status of LRRK2 at specific sites like Ser910 and Ser935.[1][22]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or U-2 OS) that either endogenously express or are engineered to overexpress LRRK2 (wild-type or mutant).[1][25][26] Treat the cells with the LRRK2 inhibitor at a range of concentrations for a defined period (e.g., 90 minutes).[1][25]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935) and total LRRK2.
-
Detection and Quantification: Use secondary antibodies conjugated to a detectable marker (e.g., HRP) for visualization. Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
In Vivo Pharmacodynamic Assessment in Rodent Models
This experiment evaluates the ability of an inhibitor to engage its target in the brain after systemic administration.
Protocol:
-
Animal Dosing: Administer the LRRK2 inhibitor to rodents (e.g., mice or rats) via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.[1][11][18]
-
Tissue Collection: At specific time points after dosing, euthanize the animals and collect tissues of interest, including the brain, spleen, and kidneys.[1]
-
Tissue Processing: Homogenize the tissues to prepare lysates.
-
Analysis: Analyze the lysates by Western blotting, as described in the cellular assay protocol, to determine the levels of pSer935-LRRK2 and total LRRK2. This will indicate the extent of target engagement in the brain and peripheral tissues.
Conclusion
This compound stands out as a potent and selective LRRK2 inhibitor with demonstrated brain penetrance and oral bioavailability.[9][10][21] Its ability to inhibit LRRK2 phosphorylation in the mouse brain at relatively low oral doses makes it a valuable tool for in vivo studies.[1][20][21] When compared to other well-characterized inhibitors such as MLi-2, GNE-7915, and PFE-360, this compound exhibits a comparable and, in some cases, superior profile, particularly in its potent inhibition of the pathogenic G2019S mutant. The choice of inhibitor will ultimately depend on the specific requirements of the research question, including the desired potency, selectivity profile, and pharmacokinetic properties. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in the field of Parkinson's disease.
References
- 1. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 8. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 10. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medkoo.com [medkoo.com]
- 16. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. PFE-360 | LRRK2 | TargetMol [targetmol.com]
- 20. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 26. digitalcommons.unl.edu [digitalcommons.unl.edu]
Assessing the Specificity of JH-II-127 in Cellular Models: A Comparative Guide
For researchers engaged in the study of neurodegenerative diseases, particularly Parkinson's Disease, the precise modulation of target proteins is paramount. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target, and the inhibitor JH-II-127 offers a potent tool for its study.[1][2][3][4][5] This guide provides an objective comparison of this compound's specificity against other commonly used LRRK2 inhibitors, supported by experimental data and detailed protocols for cellular assessment.
This compound: A Profile of Potency and Selectivity
This compound is a pyrrolopyrimidine-based, orally bioavailable, and brain-penetrant inhibitor of LRRK2.[1][6][7] It demonstrates high potency against wild-type LRRK2 and key pathogenic mutants implicated in Parkinson's Disease, such as G2019S and A2016T.[6][7][8][9][10] In cellular models, this compound effectively inhibits the phosphorylation of LRRK2 at key sites, Ser910 and Ser935, at concentrations between 0.1 and 0.3 µM, confirming its on-target engagement in a physiological context.[1][2][3][4][6][11]
Comparative Analysis of LRRK2 Inhibitors
The efficacy of a kinase inhibitor is defined by both its potency towards the intended target and its selectivity across the broader kinome. Off-target effects can lead to confounding results and potential toxicity. Below is a comparison of this compound with other notable LRRK2 inhibitors.
Potency Against LRRK2 Variants (IC50, nM)
| Inhibitor | Wild-Type LRRK2 | G2019S Mutant | A2016T Mutant | Reference(s) |
| This compound | 6.6 | 2.2 | 47.7 | [6][7][8][9][10] |
| MLi-2 | - | 0.76 | - | [8][9][10][12] |
| PF-06447475 | 3 | - | - | [1][5][8][13] |
| GNE-7915 | 9 (IC50), 1 (Ki) | - | - | [2][6][7][14][15] |
| LRRK2-IN-1 | 13 | 6 | 2450 | [3][4][8] |
| Rebastinib | 192 | 737 | - | [16] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Data presented is for comparative purposes.
Kinase Selectivity Profile
The specificity of an inhibitor is often assessed by screening it against a large panel of kinases. A more selective compound will interact with fewer off-target kinases.
| Inhibitor | Kinase Panel Size | Key Off-Targets / Selectivity Notes | Reference(s) |
| This compound | 138 / 451 (KinomeScan) | Reported as highly selective for LRRK2. | [4][7][9] |
| MLi-2 | >300 | Exhibits >295-fold selectivity for LRRK2 over other kinases. | [8][9][12] |
| GNE-7915 | 187 / 392 (KinomeScan) | At 0.1 µM, only TTK showed >50% inhibition. Also a moderate 5-HT2B antagonist. | [6][14][15] |
| LRRK2-IN-1 | 442 (KinomeScan) | Inhibited 12 kinases with a score of <10% of control at 10 µM. | [3][4][8] |
| PF-06447475 | Not specified | Described as highly selective. | [1][13] |
| Rebastinib | 300 | Primarily a Tie2/Abl inhibitor. Nearest off-target is TRKA. | [17][18] |
Mandatory Visualizations
To clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNE-7915 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medkoo.com [medkoo.com]
- 16. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Replicability of Published Data on JH-II-127: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published data on JH-II-127, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). While direct, independent replication studies of the seminal publication by Hatcher et al. (2015) were not identified in the public domain, this document aims to provide an objective summary of the original findings, placing them in the context of other LRRK2 inhibitors and detailing the experimental protocols to aid in the assessment of their replicability.
Performance Comparison of LRRK2 Inhibitors
The following table summarizes the reported in vitro potency of this compound and other known LRRK2 inhibitors as presented in the initial discovery paper. This data allows for a direct comparison of their activity against wild-type and mutant forms of the LRRK2 enzyme.
| Compound | Wild-type LRRK2 IC50 (nM) | LRRK2-G2019S IC50 (nM) | LRRK2-A2016T IC50 (nM) | LRRK2-G2019S + A2016T IC50 (nM) |
| This compound | 6.6 | 2.2 | 47.7 | 3080 |
| LRRK2-IN-1 | 13 ± 1.8 | 6 ± 0.9 | 2450 ± 16 | 3080 ± 10 |
| TAE684 | 6 | 6 | 78 | 190 |
| GSK2578215A | 8.9 | 10.7 | - | - |
Data sourced from Hatcher et al., 2015.[1]
Experimental Protocols
To facilitate the evaluation and potential replication of the original findings, detailed methodologies for the key experiments are provided below, based on the descriptions in the primary literature.
In Vitro LRRK2 Kinase Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against various forms of the LRRK2 enzyme.
-
Enzymes: Recombinant GST-tagged LRRK2 fragments (residues 1326–2527) for wild-type, G2019S, A2016T, and the double mutant G2019S + A2016T were used.
-
Substrate: The synthetic peptide Nictide (20 μM) served as the substrate for phosphorylation.
-
ATP Concentration: The concentration of ATP in the assay was 100 μM.
-
Detection: The assay measured the incorporation of phosphate into the Nictide substrate to determine the level of kinase activity.
-
Inhibitor concentrations: A range of concentrations of the inhibitor (this compound) were tested to generate a dose-response curve and calculate the IC50 value.
-
Replicates: The experiments were conducted in triplicate to ensure the reliability of the results.[1]
Cell-Based LRRK2 Phosphorylation Assay
This assay assessed the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of key serine residues.
-
Cell Lines: HEK293 cells stably expressing various forms of GFP-tagged LRRK2 (wild-type, G2019S, A2016T, and G2019S + A2016T) were used. Human lymphoblastoid cells from a healthy control and a Parkinson's disease patient homozygous for the LRRK2 G2019S mutation were also utilized to assess activity on endogenous LRRK2.
-
Treatment: Cells were treated with either DMSO (vehicle control) or varying concentrations of this compound for 90 minutes. LRRK2-IN-1 (1 μM) was used as a positive control.
-
Lysate Preparation: Following treatment, the cells were lysed to extract cellular proteins.
-
Immunoblotting: The cell lysates were subjected to immunoblot analysis to detect the phosphorylation status of LRRK2 at Ser910 and Ser935, as well as the total LRRK2 levels.[1]
In Vivo Pharmacodynamic Analysis
This experiment evaluated the ability of orally administered this compound to inhibit LRRK2 phosphorylation in a living organism.
-
Animal Model: Mice were used for the in vivo studies.
-
Drug Administration: this compound was administered via oral gavage at specified doses.
-
Tissue Collection: At various time points after administration, tissues such as the brain, spleen, and kidney were collected.
-
Analysis: The collected tissues were processed to assess the phosphorylation level of endogenous LRRK2 at Ser935 and total LRRK2 levels via immunoblotting.[1]
Visualizing the Science
To better understand the context and methodology of the published data, the following diagrams illustrate the LRRK2 signaling pathway and a generalized workflow for evaluating LRRK2 inhibitors.
Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of LRRK2 inhibitors.
References
benchmarking JH-II-127 against industry-standard LRRK2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LRRK2 inhibitor JH-II-127 against key industry-standard inhibitors. The data presented is intended to facilitate informed decisions in research and development involving LRRK2-targeted therapeutics.
Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. A number of potent and selective inhibitors have been developed to modulate its activity. This guide benchmarks the pyrrolopyrimidine-based inhibitor, this compound, against other widely used and clinically relevant LRRK2 inhibitors, including LRRK2-IN-1, MLi-2, GSK2578215A, and the clinical candidate BIIB122 (DNL151). The comparison focuses on biochemical potency, cellular activity, and kinase selectivity.
Data Presentation
Table 1: Biochemical Potency of LRRK2 Inhibitors (IC50, nM)
| Inhibitor | LRRK2 (Wild-Type) | LRRK2 (G2019S) | LRRK2 (A2016T) | Reference(s) |
| This compound | 6.6 | 2.2 | 47.7 | [1] |
| LRRK2-IN-1 | 13 | 6 | 2450 | [2][3] |
| MLi-2 | - | 0.76 | - | [3][4][5][6][7][8] |
| GSK2578215A | ~10 | ~10 | - | [9] |
| BIIB122 (DNL151) | Potent and selective (specific IC50 not publicly disclosed) | Potent and selective (specific IC50 not publicly disclosed) | - | [10][11][12][13] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in assay conditions between different studies.
Table 2: Cellular Activity and Kinase Selectivity
| Inhibitor | Cellular pLRRK2 (Ser935) Inhibition | Kinase Selectivity Profile | Key Off-Targets (if known) | Brain Penetrance | Reference(s) |
| This compound | Substantially inhibits at 0.1–0.3 µM | Selective over a panel of 138 kinases | Not specified | Yes | [1][14][15][16] |
| LRRK2-IN-1 | Effective in cells | Inhibited 12 kinases out of a panel of 442 at 10 µM | DCLK2, MAPK7 | Poor | [2][3][17] |
| MLi-2 | IC50 = 1.4 nM | >295-fold selectivity over 300 kinases | Not specified | Yes | [4][5][6][7][8] |
| GSK2578215A | Substantially inhibits at 0.3-1.0 µM in peripheral tissues | Highly selective across the kinome | Not specified | Poor | [9] |
| BIIB122 (DNL151) | Robust target engagement in humans | Selective | Not specified | Yes | [10][11][12][13] |
Experimental Protocols
LRRK2 In Vitro Kinase Assay
This protocol describes a typical biochemical assay to determine the IC50 value of an inhibitor against purified LRRK2 protein.
Materials:
-
Recombinant LRRK2 protein (Wild-Type or mutant)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
LRRKtide or other suitable peptide substrate
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing the LRRK2 enzyme and substrate in the kinase buffer.
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for LRRK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular LRRK2 Autophosphorylation Assay (pS935)
This protocol outlines a method to assess the potency of an inhibitor in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935.
Materials:
-
HEK293 cells stably overexpressing LRRK2 (Wild-Type or mutant)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Western blot reagents and equipment
Procedure:
-
Plate the HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor or DMSO for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal.
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: In Vitro LRRK2 Kinase Assay Workflow.
Caption: Cellular pS935 LRRK2 Assay Workflow.
References
- 1. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MLi-2 | LRRK2 | Tocris Bioscience [tocris.com]
- 6. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
- 13. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Pyrrolopyrimidine (this compound), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of JH-II-127: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for the LRRK2 Inhibitor JH-II-127
For researchers, scientists, and drug development professionals utilizing the potent and selective LRRK2 inhibitor, this compound, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. While specific, publicly available disposal instructions for this compound are not readily found, a comprehensive approach based on its chemical properties and general best practices for laboratory waste management is essential.
The primary source for detailed safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. It is imperative to obtain and thoroughly review the SDS for this compound from your supplier before handling or disposing of the compound. In the absence of a specific SDS, the precautionary principle must be applied, treating the substance as hazardous.
Summary of Key Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling and disposal planning.
| Property | Value | Source |
| Chemical Name | [4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone | Tocris Bioscience |
| Molecular Formula | C₁₉H₂₁ClN₆O₃ | R&D Systems[1] |
| Molecular Weight | 416.87 g/mol | R&D Systems[1] |
| Appearance | Solid powder | RayBiotech[2] |
| Solubility | Soluble in DMSO (up to 100 mM) | R&D Systems[1] |
| Storage | Store at -20°C | R&D Systems[1] |
General Disposal Protocol for this compound
Given that this compound is a chlorinated heterocyclic compound, it should be handled and disposed of as hazardous chemical waste. The following step-by-step procedure provides a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including unused or expired material and contaminated items (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container.
-
The container should be designated for "Chlorinated Organic Solid Waste."
-
-
Liquid Waste:
-
Solutions of this compound, typically in DMSO, should be collected in a separate, sealed, and clearly labeled container.
-
Label the container as "Chlorinated Organic Liquid Waste" and list all constituents, including the solvent (e.g., "this compound in DMSO").
-
Do not mix this waste with non-halogenated solvents.[3]
-
Step 3: Waste Container Labeling All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "[4-[[5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone" and/or "this compound"
-
The concentration and solvent (for liquid waste)
-
The date of accumulation
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant" - consult the SDS when available)
Step 4: Storage of Waste Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is highly recommended to prevent spills.
Step 5: Disposal Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
As a research chemical, specific experimental protocols involving this compound will vary. However, any protocol should include the following safety and disposal considerations:
-
Decontamination: All glassware and equipment that comes into contact with this compound should be decontaminated. This can typically be achieved by rinsing with a suitable solvent (such as ethanol or acetone), and collecting the rinsate as hazardous liquid waste.
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as solid hazardous waste. Ensure proper ventilation and wear appropriate PPE during cleanup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these guidelines and prioritizing a culture of safety, laboratories can effectively manage the risks associated with the handling and disposal of this compound, ensuring the protection of personnel and the environment. Always remember that the information provided here is a general guide and must be supplemented by a thorough review of the manufacturer's Safety Data Sheet and your institution's specific safety protocols.
References
Navigating the Safe Handling of JH-II-127: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with the potent and selective LRRK2 inhibitor, JH-II-127, a thorough understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Essential Safety and Handling at a Glance
This compound is intended for research use only and is not for human or veterinary use. While a comprehensive hazard assessment is pending, it is crucial to handle the compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.
| Physical and Chemical Properties | |
| Molecular Formula | C₁₉H₂₁ClN₆O₃[1][2] |
| Molecular Weight | 416.87 g/mol [1][2] |
| Appearance | A crystalline solid |
| Purity | ≥98%[1][2] |
| Solubility | Soluble to 100 mM in DMSO.[1] Also soluble in DMF and Ethanol. |
| Storage | Store at -20°C.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is essential. The following personal protective equipment (PPE) should be worn at all times:
-
Eye and Face Protection: Use chemical safety goggles and/or a full-face shield where splashing is possible.
-
Skin Protection:
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat should be worn.
-
-
Respiratory Protection: If working with the compound as a powder or in a way that could generate aerosols, use a NIOSH-approved respirator with an appropriate filter.
Always ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Operational Protocols: From Receipt to Disposal
A clear and systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container at -20°C in a secure, designated area.[1][2]
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to the target concentration.[1]
-
-
Experimental Use: When using this compound in experiments, ensure proper ventilation and adhere to all laboratory safety protocols. Avoid the generation of aerosols.
-
Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Waste Collection and Disposal:
-
Collect all waste materials, including empty containers, contaminated PPE, and unused solutions, in clearly labeled, sealed containers.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contact your institution's environmental health and safety department for specific guidance.
-
In Case of Exposure
Immediate and appropriate action is critical in the event of an exposure:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
By adhering to these safety protocols and maintaining a vigilant approach to laboratory safety, researchers can confidently and safely work with this compound to advance their scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
